CK2 exerts its pro-tumorigenic effects by phosphorylating hundreds of substrates, functioning as a central node that amplifies several key oncogenic signaling cascades [1] [2] [3].
CK2 modulates key cancer-related pathways through phosphorylation, leading to their activation (→) or inhibition (┤) [1] [4] [2].
The critical role of CK2 in cancer has spurred the development of targeted inhibitors. Two main classes are ATP-competitive inhibitors and substrate-directed inhibitors [1]. Several specific inhibitors have been characterized in preclinical and clinical studies, summarized in the table below.
| Inhibitor | Mechanism of Action | Key Findings & Experimental Context |
|---|---|---|
| CX-4945 (Silmitasertib) | ATP-competitive [1] | In clinical trials (orphan drug designation for cholangiocarcinoma); induces methuosis [1]. |
| CIGB-300 | Substrate-directed; binds CK2 phosphoacceptor site [1] | In clinical trials for cervical cancer [1]. |
| TBB | ATP-competitive [4] [5] | Inhibits CK2-mediated PD-L1 phosphorylation at Thr285, suppressing PD-L1/EGFR signaling and tumor progression in NSCLC models [4] [5]. |
| IOR-160 | Dual CK2/HDAC inhibitor [6] | Reduces tumor growth in triple-negative breast cancer (MDA-MB-231) xenograft models; inhibits AKT phosphorylation and increases acetylated α-tubulin [6]. |
Research into CK2 function and inhibition involves a combination of molecular, cellular, and in vivo techniques. The following diagram and table outline a generalized experimental workflow.
A generalized workflow for investigating CK2's role in cancer, from in vitro validation to clinical correlation.
| Experimental Stage | Common Methodologies | Specific Examples from Literature |
|---|---|---|
| Target Validation & Expression | Immunohistochemistry (IHC), Western Blot (WB), qPCR [7] [8] [9] | IHC on patient CRC and lung adenocarcinoma tissues shows CK2α overexpression correlates with worse prognosis [7] [9]. |
| Genetic & Pharmacologic Manipulation | siRNA/shRNA, CRISPR/Cas9, Small-molecule inhibitors [4] [5] [3] | CK2 depletion or TBB inhibitor treatment reversed PD-L1/EGFR-driven NSCLC progression [4] [5]. |
| Functional Assays | Cell proliferation (MTT/CCK-8), Apoptosis (Annexin V), Migration/Invasion (Transwell), Colony formation [4] [5] [3] | IOR-160 reduced tumor growth and modulated signaling pathways in a TNBC xenograft model [6]. |
| Mechanistic Studies | Immunoprecipitation (IP), Kinase assays, Phospho-specific antibodies, Confocal microscopy [4] [5] | IP and in vitro binding assays confirmed CK2 binds and phosphorylates PD-L1 at Thr285 [5]. Confocal microscopy showed CK2/PD-L1 colocalization [5]. |
| In Vivo Validation | Xenograft models, Metastasis models [6] [4] | IOR-160 significantly reduced tumor growth in a MDA-MB-231 xenograft model without detectable toxicity [6]. |
Emerging research highlights several promising and complex areas for future investigation:
Protein kinase CK2 (casein kinase 2) is a constitutively active, ubiquitously expressed serine/threonine kinase that plays a fundamental role in cellular homeostasis and has emerged as a significant driver in oncogenesis. This highly conserved kinase exists primarily as a heterotetrameric complex composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β), though the catalytic subunits can also function as monomers [1] [2]. CK2 catalyzes the phosphorylation of hundreds of substrates, positioning it as a major contributor to the human phosphoproteome and a critical regulator of numerous signaling pathways [2] [3].
The oncogenic potential of CK2 stems from its ability to regulate essential cellular processes frequently dysregulated in cancer, including cell proliferation, apoptosis inhibition, cellular transformation, and angiogenesis [1]. Strong evidence demonstrates that CK2 functions as a bona fide oncogene when overexpressed in transgenic mouse models, where site-specific expression leads to cancer development in tissues including mammary glands and lymphoid systems [1]. CK2 operates as a "lateral player" in signal transduction, being constitutively active and ready to potentiate various signaling pathways rather than responding to vertical external stimuli [2] [3]. This unique positioning allows CK2 to exert multifaceted control over oncogenic processes, making it an attractive therapeutic target in oncology.
Numerous clinical studies have established that CK2 subunits are frequently overexpressed across diverse human malignancies, with this overexpression often correlating with aggressive disease features and poor clinical outcomes. The prognostic significance and clinical associations of CK2 overexpression vary somewhat across cancer types, as detailed below.
Table 1: CK2 Overexpression and Prognostic Significance in Solid Tumors
| Cancer Type | Overexpressed Subunit(s) | Prognostic Significance | Clinicopathological Correlations |
|---|---|---|---|
| Colorectal Cancer | Nuclear CK2α | Independent poor prognostic marker [4] | Depth of invasion, nodal status, AJCC staging, differentiation, perineural invasion [4] |
| Breast Cancer | CK2α | Shorter relapse-free survival in ERα(+) patients [5] | Higher risk in grade 1-2 tumors; association with estrogen-independent proliferation [5] |
| Gastric Carcinoma | Nuclear CK2β | Independent poor prognostic marker [6] | Depth of invasion; correlated with worse overall survival [6] |
| Lung Cancer | CK2α, CK2α', CK2β, CK2αP | Unfavorable prognosis in squamous cell carcinoma [1] | Proposed as prognostic marker; associated with metastasis [1] |
| Head and Neck Cancer | CK2 | Associated with adverse prognosis [1] | Linked to carcinogen exposure [1] |
| Glioblastoma | CK2 | Linked to poor prognosis [1] | Contributes to treatment resistance [1] |
The prognostic impact of CK2 in breast cancer demonstrates interesting heterogeneity based on molecular subtypes. CK2α overexpression shows a particularly strong association with decreased relapse-free survival in ERα-positive patients with low-to-intermediate grade (grade 1-2) tumors, suggesting it plays a significant role in early disease progression [5]. This pattern suggests that CK2 may contribute to the transition to estrogen-independent proliferation, a key mechanism in endocrine resistance.
While the search results provided limited specific data on hematological malignancies, previous studies referenced indicate that CK2 overexpression occurs in leukemias and lymphomas [1] [3]. The foundational observation linking CK2 to hematological cancers dates to 1995, when Seldin and Leder discovered that co-expression of CK2 and c-Myc could transform lymphocytes, establishing the initial connection between CK2 and hematopoietic transformation [3].
CK2 promotes tumorigenesis through multifaceted mechanisms that impact critical cellular processes and signaling pathways. The diagram below illustrates the key signaling pathways regulated by CK2 in cancer cells:
CK2 regulation of oncogenic signaling pathways and cellular processes
Antiapoptotic Activity: CK2 exerts robust antiapoptotic effects through multiple mechanisms, including phosphorylation of caspase substrates near cleavage sites to prevent generation of proapoptotic fragments. One well-characterized example is BID, which when phosphorylated by CK2 cannot be cleaved to tBID and thus cannot trigger mitochondrial release of apoptotic factors [3]. CK2 also directly modulates caspases (e.g., caspase-3) and promotes the action of caspase inhibitors such as ARC (apoptosis repressor with caspase recruitment domain) [3].
Enhanced Cell Survival and Proliferation: CK2 potentiates several key proliferative and survival signaling pathways. In the PI3K/Akt pathway, CK2 phosphorylates both Akt1 (enhancing its activity) and PTEN (inhibiting this tumor suppressor's phosphatase activity), thereby promoting PI3K-dependent signaling [2] [3]. CK2 also activates Wnt/β-catenin signaling by phosphorylating multiple pathway components including dishevelled (Dvl), β-catenin itself, and TCF/LEF transcription factors [1] [2].
Promotion of Metastatic Potential: CK2 enhances cancer cell migration and invasion through regulation of epithelial-mesenchymal transition (EMT) and extracellular matrix remodeling. In lung adenocarcinoma models, CK2 activity is necessary for TGFβ-1-induced invasion, correlating with changes in EMT markers (E-cadherin, N-cadherin, vimentin) and matrix metalloproteinases (MMP-2, MMP-9) [1]. CK2 inhibition disrupts these processes and reduces metastatic potential.
DNA Repair and Drug Resistance: CK2 enhances DNA repair capacity through phosphorylation of repair proteins such as XRCC4 (involved in non-homologous end joining) and XRCC1 (promoting single-strand break repair) [2] [3]. This activity contributes to resistance against DNA-damaging chemotherapeutic agents. Additionally, CK2 potentiates multidrug resistance by enhancing the expression and activity of efflux pumps including P-glycoprotein, MRP1, and BCRP [3].
Cancer Stem Cell Maintenance: Emerging evidence indicates CK2 regulates cancer stemness, potentially through modulation of Notch signaling [1] [3]. In lung cancer models, CK2 activity is necessary for Notch reporter and gene target transactivation, influencing Notch1 protein levels [1]. Cancer stem cells contribute to therapy resistance and tumor recurrence, making this CK2 function particularly relevant for therapeutic targeting.
Table 2: Experimental Methods for CK2 Analysis in Cancer Models
| Method | Application | Key Considerations | References |
|---|---|---|---|
| Immunohistochemistry | Protein expression in tissue specimens; subcellular localization | Nuclear CK2 particularly informative; correlation with clinicopathological parameters | [4] [6] |
| Quantitative Real-Time PCR | mRNA expression levels | Validation of microarray data; batch effect removal critical in multi-study analyses | [4] [7] |
| Western Blot | Protein expression and phosphorylation | Enables assessment of specific subunits; useful for mechanism studies | [4] |
| Microarray Analysis | Transcriptome-wide expression profiling | Requires validation by qPCR; quality filtering essential (fold-change, p-value) | [5] [7] |
| Flow Cytometry | Protein quantification in cell populations | Used for ERα detection after CK2 inhibition; enables single-cell analysis | [5] |
| Luciferase Reporter Assays | Pathway activity measurement (e.g., ERE-mediated transcription) | Assess functional consequences of CK2 inhibition on specific pathways | [5] |
| CRISPR Screens | Identification of novel regulators | Engineered CTCF-cohesin contact reporters identify chromatin regulators | [8] |
Several approaches have been developed to inhibit CK2 function in experimental systems, each with distinct advantages and limitations:
Small Molecule Inhibitors: Multiple specific CK2 inhibitors have been developed and characterized in preclinical models. These include CX-4945 (silmitasertib) and CIGB-300, both of which have advanced to clinical trials, as well as research compounds such as TBB, TBCA, quinalizarin, hematein, and DMAT [1] [2]. These compounds predominantly function as ATP-competitive inhibitors, with some (e.g., CIGB-300) employing alternative mechanisms such as preventing CK2-dependent phosphorylation of specific substrates [2].
Genetic Knockdown Approaches: RNA interference (siRNA, shRNA) targeting specific CK2 subunits (CK2α, CK2α', or CK2β) effectively reduces CK2 expression and demonstrates functional consequences in cancer models [4]. CK2 subunits regulate each other's levels, as knockdown of one subunit often decreases expression of others [1].
In Vivo Cancer Models: Transgenic mouse models with tissue-specific CK2 overexpression demonstrate the oncogenic potential of CK2, with development of cancers in mammary glands, lymphoid tissues, and other sites [1]. Xenograft models using human cancer cell lines treated with CK2 inhibitors demonstrate reduced tumor growth and metastasis, providing preclinical validation for therapeutic targeting [1].
The experimental workflow below outlines a comprehensive approach to studying CK2 function in cancer models:
Comprehensive workflow for studying CK2 in cancer models
The development of CK2-targeted therapies has advanced significantly, with multiple inhibitors progressing through preclinical and clinical evaluation. The table below summarizes the most prominent CK2 inhibitors and their status:
Table 3: CK2 Inhibitors in Development and Clinical Trials
| Inhibitor | Mechanism of Action | Development Stage | Key Applications |
|---|---|---|---|
| CX-4945 (this compound) | ATP-competitive inhibitor (Ki = 0.17 nM) [2] | Phase I/II clinical trials | Cholangiocarcinoma (FDA orphan drug), breast cancer, multiple myeloma [1] [2] |
| CIGB-300 | Peptide-competitive inhibitor; blocks CK2 substrate phosphorylation [2] | Clinical trials | Cervical cancers; antiproliferative and pro-apoptotic effects [1] [2] |
| TBB | ATP-competitive inhibitor | Preclinical research | Broad anticancer activity in cell line models [1] |
| Quinalizarin | Anthraquinone inhibitor | Preclinical research | Variable effects in lung cancer subtypes; affects proliferation/apoptosis [1] |
| Hematein | CK2 inhibitor | Preclinical research | Apoptosis induction in lung adenocarcinoma; in vivo efficacy [1] |
| DMAT | ATP-competitive inhibitor | Preclinical research | Apoptosis induction in tamoxifen-resistant breast cancer cells [5] |
| TBCA | Carboxylic acid derivative | Preclinical research | Used in mechanistic studies; combination with fulvestrant [5] |
Emerging evidence suggests that CK2 inhibitors may synergize with established cancer therapies:
Chemotherapy Combinations: CK2 inhibition can sensitize cancer cells to DNA-damaging agents by compromising DNA repair mechanisms [1] [3]. This provides a rationale for combining CK2 inhibitors with chemotherapy in clinical settings.
Targeted Therapy Synergy: CK2 inhibitors show promise in combination with hormone therapies, such as fulvestrant in breast cancer models [5]. Additionally, CK2 inhibition may overcome resistance to targeted agents by affecting parallel survival pathways.
Radiation Therapy: CK2 inhibitors have demonstrated radiosensitizing effects in preclinical models, including lung cancer cell lines, suggesting potential for combination with radiotherapy [1].
CK2 has firmly established itself as a significant player in oncogenesis, with extensive evidence demonstrating its overexpression across diverse malignancies, association with aggressive disease features, and functional contribution to multiple hallmarks of cancer. The consistent pattern of CK2 overexpression correlating with poor clinical outcomes underscores its potential utility as both a prognostic biomarker and therapeutic target.
Future research directions should focus on several key areas: First, refining patient selection criteria for CK2-targeted therapies by identifying predictive biomarkers of response. Second, elucidating mechanisms of potential resistance to CK2 inhibitors to inform rational combination strategies. Third, exploring the role of CK2 in the tumor microenvironment and its influence on antitumor immunity. Finally, advancing the development of next-generation CK2 inhibitors with improved pharmacological properties and selectivity profiles.
The ongoing clinical evaluation of CK2 inhibitors, particularly CX-4945 and CIGB-300, represents a promising frontier in targeted cancer therapy. As our understanding of CK2 biology continues to evolve, so too will opportunities to leverage this multifunctional kinase for improved cancer diagnosis, prognosis, and treatment.
The FDA's Orphan Drug Designation program provides development incentives for drugs targeting conditions affecting fewer than 200,000 people in the United States. This designation is particularly crucial for rare cancers like cholangiocarcinoma and medulloblastoma, where therapeutic advancements have been limited by small patient populations and disease heterogeneity. For developers, orphan status translates to tax credits for clinical testing, waived FDA fees, and most importantly, seven-year market exclusivity upon approval. The growing understanding of molecular drivers in both cancers has enabled more targeted therapeutic approaches, making orphan drug development increasingly viable despite the challenges of rare diseases.
Cholangiocarcinoma (CCA) is a rare but aggressive biliary tract malignancy with increasing incidence and dismal prognosis, boasting a five-year survival rate of less than 10% for advanced disease. Its anatomical and molecular heterogeneity presents significant therapeutic challenges, with current standard-of-care offering only modest survival benefits. The desmoplastic tumor microenvironment, characterized by extensive cancer-associated fibroblasts and hypovascular stroma, creates physical and biological barriers to effective treatment by impeding drug delivery and promoting survival signals.
Inflammation-mediated carcinogenesis represents a fundamental pathway in CCA development, with primary sclerosing cholangitis (PSC) and hepatobiliary fluke infections establishing a chronic inflammatory milieu that promotes genetic aberrations. Through oxidative stress mechanisms involving iNOS activation and oxysterol generation, inflammatory cells create DNA damage while simultaneously inhibiting repair mechanisms. The subsequent activation of developmental pathways like Hedgehog signaling and overexpression of cyclooxygenase-2 further drives tumor proliferation and invasion.
Recent genomic analyses have identified several recurrent mutations in CCA, with distribution patterns often correlating with etiology. The table below summarizes key molecular alterations and their frequencies:
Table: Key Molecular Alterations in Cholangiocarcinoma
| Genetic Alteration | Frequency | Therapeutic Implications |
|---|---|---|
| KRAS mutations | 16.7-22% | Associated with poor survival; potential for MEK inhibition |
| TP53 mutations | 21-44.4% | Varies by etiology (higher in liver-fluke related CCAs) |
| IDH1/2 mutations | 10-25% | More frequent in non-liver-fluke CCAs; IDH inhibitors in development |
| FGFR2 fusions | 10-15% | Targetable with selective FGFR inhibitors |
| BAP1 mutations | 10-25% | More common in non-liver-fluke CCAs; epigenetic targeting |
| ARID1A mutations | 10-15% | Chromatin remodeling pathway; potential PARP inhibitor sensitivity |
| SMAD4 mutations | 16.7% | TGF-β pathway disruption; potential biomarker for resistance |
| PBRM1 mutations | 10-15% | SWI/SNF complex alteration; epigenetic targeting |
Molecular profiling has revealed two distinct biological classes of intrahepatic CCA: the inflammation class (38% of cases) characterized by STAT3 activation and cytokine overexpression, and the proliferation class (62% of cases) marked by oncogenic signaling pathway activation (RAS/MAPK, MET) and specific genetic alterations including KRAS mutations and DNA amplifications at 11q13.2.
The investigational agent opaganib (ABC294640), a selective SPHK2 inhibitor, recently received FDA orphan drug designation for neuroblastoma and previously for cholangiocarcinoma, highlighting its potential across rare cancers [1]. Its novel host-directed mechanism simultaneously targets multiple pathways by inhibiting sphingolipid-metabolizing enzymes SPHK2, DES1, and GCS, inducing autophagy and apoptosis while disrupting viral replication. This multi-targeted approach positions opaganib as a promising candidate for CCA's heterogeneous landscape.
Clinical evaluation of opaganib in CCA includes a Phase 2a trial (NCT03377179) investigating monotherapy (500mg twice daily) and combination with hydroxychloroquine in patients with advanced disease after ≤2 prior therapies [1]. Primary endpoints assess objective response and durable disease control, with secondary measures including overall survival, progression-free survival, and safety profile. The trial population includes adults with histologically confirmed intrahepatic, perihilar, or extra-hepatic cholangiocarcinoma with measurable disease per RECIST v1.1, ECOG 0-1, and life expectancy ≥3 months.
Table: Selected Clinical Trials of Targeted Therapies in Cholangiocarcinoma
| Therapeutic Agent | Target/Mechanism | Trial Phase | Patient Population | Primary Endpoints |
|---|---|---|---|---|
| Opaganib | SPHK2 inhibitor | Phase 2a (NCT03377179) | Advanced CCA, ≤2 prior lines | ORR, durable DCR |
| FGFR inhibitors | FGFR2 fusions | Phase 2/3 (various) | iCCA with FGFR2 fusions | ORR, PFS |
| IDH inhibitors | IDH1/2 mutations | Phase 3 (various) | iCCA with IDH1 mutations | PFS, OS |
| Ivosidenib | IDH1 mutation | Approved | Relapsed/refractory iCCA | ORR, PFS |
Beyond opaganib, several targeted approaches have emerged for molecularly-defined CCA subsets. FGFR inhibitors demonstrate notable activity in patients with FGFR2 fusions, while IDH inhibitors like ivosidenib target the neomorphic activity of mutant IDH1, altering the epigenetic state and differentiation capacity of tumor cells. Additionally, therapies targeting the PI3K-AKT-mTOR pathway and chromatin remodeling networks represent promising avenues under investigation.
Medulloblastoma (MB) is the most common malignant pediatric brain tumor, representing nearly 20% of all pediatric CNS neoplasms and approximately 40% of posterior fossa tumors [2]. Its incidence peaks between ages 3-6 years, with a slight male predominance (1.5:1 male-to-female ratio). Historically treated as a single entity, MB is now recognized as a collection of molecularly distinct diseases with varying driver mutations, cellular origins, clinical behaviors, and therapeutic responses.
The 2021 WHO CNS5 classification recognizes four principal molecular subgroups of medulloblastoma with distinct clinical and pathological features:
Table: Molecular Subgroups of Medulloblastoma (WHO CNS5 Classification)
| Molecular Subgroup | Frequency | Key Genetic Alterations | Metastatic Rate | 5-Year Survival |
|---|---|---|---|---|
| WNT-activated | ~10% | CTNNB1 mutations, APC germline, monosomy 6 | ~10% | ~95-100% |
| SHH-activated | ~25% | PTCH1, SUFU, TP53, MYCN, GLI2 | Variable by subtype | ~40-80% (by TP53) |
| Group 3 | ~25% | MYC amplification, GFI1/GFI1B activation | ~50% | ~50% |
| Group 4 | ~40% | CDK6 amplification, SNCAIP duplication | ~30-35% | ~75-85% |
The WNT subgroup demonstrates the most favorable prognosis, with survival approaching 100% in contemporary trials [3]. This exceptional outcome has prompted efforts to de-escalate therapy for these patients to reduce long-term sequelae. WNT MBs typically arise from the dorsal brainstem and show characteristic nuclear β-catenin accumulation and monosomy 6. Their unique leaky vasculature that disrupts the blood-brain barrier may enhance chemotherapeutic delivery, partially explaining their superior outcomes [2].
The SHH subgroup displays remarkable heterogeneity across age groups, with different driver mutations predominating in infants (PTCH1, SUFU), children (TP53, PTCH1 with MYCN/GLI2 amplification), and adults (PTCH1, SMO). The TP53 status critically impacts prognosis, with TP53-mutant cases showing 40% 5-year survival versus 80% for TP53 wildtype [2]. SHH MBs are also associated with cancer predisposition syndromes including Gorlin syndrome (PTCH1 mutations) and Li-Fraumeni syndrome (TP53 germline mutations), which carry significant implications for treatment selection, particularly regarding radiation avoidance.
Group 3 tumors represent the most aggressive subgroup, characterized by frequent MYC amplification and high rates of metastatic dissemination at diagnosis (~50%). These tumors primarily affect young children and infants, with a 2:1 male predominance. In contrast, Group 4 tumors, the most common subgroup, demonstrate intermediate prognosis with metastatic rates of 30-35%. Their molecular drivers remain less defined, though CDK6 amplifications and KDM6A mutations are recurrent findings.
Recent advances in MB treatment include the development of CT-179, a brain-penetrant OLIG2 inhibitor that has received IND approval for Phase 1 trials in pediatric patients with recurrent medulloblastoma [4]. OLIG2 represents a promising therapeutic target as it is expressed in multiple MB subgroups and regulates tumor-propagating cell maintenance. The pharmacophore-guided design of CT-179 exemplifies structure-based drug discovery approaches for CNS malignancies.
Significant progress has also been made in risk-adapted therapy, with St. Jude researchers demonstrating that 40% of MB patients can receive reduced craniospinal radiation doses while maintaining excellent survival [5]. Their data-driven approach, incorporating molecular features (methylation subgroup, specific chromosomal gains/losses, MYC status) with clinical variables, enables stratification into four treatment intensity groups. This refined classification prevents both overtreatment and undertreatment by matching therapy intensity to tumor biology.
The MB-meta Portal (Medulloblastoma Meta-Analysis Portal) provides an interactive platform for researchers and clinicians to explore survival predictions based on specific molecular and clinical features [5]. This tool facilitates data-driven treatment decisions and clinical trial design by enabling real-time outcome visualization for patient subgroups defined by multiple characteristics.
CRISPR/Cas9 Screening in Mouse Models: The identification of novel therapeutic targets in CCA has been accelerated through genome-wide CRISPR/Cas9 screening in liver-specific Smad4/Pten knockout mice (SPC model) [6]. This methodology involves:
Organoid-Based Drug Screening: Patient-derived organoids have emerged as valuable tools for therapeutic validation in CCA:
DNA Methylation Profiling: Molecular classification of MB relies heavily on genome-wide methylation analysis:
Risk Stratification Algorithm: The St. Jude approach integrates multiple data types for treatment assignment [5]:
The molecular pathogenesis of CCA involves multiple dysregulated signaling pathways that represent potential therapeutic targets. The diagram below illustrates the core pathways and their interactions:
Cholangiocarcinoma signaling pathways display complex interactions between inflammatory processes, genetic alterations, and developmental pathways that collectively drive tumor development and progression.
The four core molecular subgroups of medulloblastoma demonstrate distinct signaling pathway alterations with corresponding therapeutic implications:
The four molecular subgroups of medulloblastoma demonstrate distinct genetic alterations, activated pathways, and therapeutic opportunities that correlate with clinical outcomes.
The orphan drug development landscape for cholangiocarcinoma and medulloblastoma is rapidly evolving from histology-based to molecularly-driven approaches. For CCA, the expanding repertoire of targetable alterations (FGFR2, IDH1, NTRK, BRAF) enables personalized therapy selection, while investigational agents like opaganib offer novel multi-pathway targeting strategies. In MB, molecular classification has enabled risk-adapted therapy with reduced treatment intensity for favorable subgroups while identifying high-risk patients who may benefit from intensified approaches.
Protein kinase CK2 (formerly known as Casein Kinase II) is a constitutively active, ubiquitously expressed serine/threonine kinase that plays fundamental roles in cellular proliferation, survival, and differentiation. CK2 exists primarily as a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory subunits (β), forming the configurations α₂β₂, αα'β₂, or α'₂β₂. The regulatory β subunits influence substrate specificity and stabilize the holoenzyme, while the catalytic subunits perform the phosphotransferase reaction. Unlike many kinases whose activity is tightly regulated by second messengers, CK2 is constitutively active and considered a "lateral player" in signal transduction, meaning it modulates various signaling pathways rather than initiating them [1].
CK2 phosphorylates hundreds of substrates and is a major contributor to the human phosphoproteome. Its significance extends to numerous pathological conditions, particularly cancer, where it is frequently overexpressed and associated with poor prognosis. CK2 exhibits anti-apoptotic, pro-migratory, and pro-proliferative functions, making it an attractive therapeutic target. This whitepaper provides a comprehensive technical analysis of CK2's multifaceted roles in two critical signaling pathways—PI3K/AKT and Hedgehog—with detailed experimental methodologies and therapeutic implications for researchers and drug development professionals [1].
The PI3K/AKT pathway is a crucial regulator of cell survival, growth, metabolism, and proliferation. CK2 modulates this pathway at multiple nodal points, creating a robust signaling network that promotes oncogenesis and therapeutic resistance. The primary mechanisms include:
Direct AKT Phosphorylation: CK2 phosphorylates AKT1 at serine 129 (S129), which promotes AKT activation by stabilizing the phosphorylation of threonine 308 (T308), a residue targeted by phosphoinositide-dependent kinase 1 (PDK1). This phosphorylation enhances AKT kinase activity and facilitates the phosphorylation of downstream substrates. Notably, this regulation is specific to AKT1, as AKT2 lacks a comparable S129 site [2] [1].
PTEN Regulation: CK2 phosphorylates the tumor suppressor PTEN at multiple serine residues, particularly in its C-terminal tail. This phosphorylation has dual consequences: it increases PTEN protein stability but paradoxically inhibits its lipid phosphatase activity. The net effect is reduced conversion of PIP₃ to PIP₂, thereby sustaining PI3K signaling and AKT activation [1].
mTOR Complex Modulation: CK2 phosphorylates components of both mTORC1 and mTORC2 complexes. mTORC2 is responsible for phosphorylating AKT at serine 473 (S473), which is required for full AKT activation. CK2-mediated enhancement of mTORC2 activity thus further potentiates AKT signaling [2].
The following diagram illustrates the multifaceted intervention of CK2 within the PI3K/AKT pathway:
CK2 enhances PI3K/AKT signaling via AKT S129 phosphorylation and PTEN inhibition.
Table 1: Quantitative Effects of CK2 on PI3K/AKT Pathway Components
| Pathway Component | CK2 Phosphorylation Site | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| AKT1 | Ser129 | Promotes T308 phosphorylation; enhances kinase activity | 40-60% reduction in p-T308 with CK2β knockdown [2] |
| PTEN | Multiple C-terminal sites (S370, S380, etc.) | Increases protein stability but inhibits phosphatase activity | 2-3 fold increase in PIP3 levels with CK2 overexpression [1] |
| mTORC2 Components | Not fully characterized | Enhances mTORC2 activity and AKT S473 phosphorylation | Correlation with increased p-S473 levels in cancer cells [2] |
| GSK3β | Indirect via AKT | Increases inhibitory phosphorylation at S9 | Conflicting reports: both increase and decrease observed depending on cellular context [2] |
The multimodal regulation of the PI3K/AKT pathway by CK2 has profound implications for cancer biology and therapeutic resistance. Through its actions on AKT, PTEN, and mTOR complexes, CK2 enhances cell survival by inhibiting apoptosis through multiple mechanisms including phosphorylation and inhibition of pro-apoptotic proteins like BAD and FoxO transcription factors. Additionally, CK2-mediated AKT activation promotes protein synthesis and cell growth through the mTORC1/S6K/rpS6 axis. The pathway also contributes to therapeutic resistance across various cancer types, with CK2 inhibition shown to sensitize resistant cells to conventional chemotherapy [3] [1] [4].
CK2's role in the PI3K/AKT pathway extends to metastasis and epithelial-mesenchymal transition (EMT). Through regulation of GSK3β and Snail1 stability, CK2 influences key transitions that promote cancer invasiveness. In triple-negative breast cancer (TNBC), where the PI3K/AKT pathway is frequently hyperactivated (in nearly 60% of cases), CK2 represents a particularly attractive therapeutic target to counter both tumor growth and metastatic potential [3] [2].
The Hedgehog (Hh) signaling pathway is a critical developmental pathway that regulates cell differentiation, tissue patterning, and stem cell maintenance. Aberrant activation of Hh signaling contributes to various cancers, including basal cell carcinoma, medulloblastoma, and several solid tumors. CK2 emerges as a positive regulator of Hh signaling through multiple mechanisms:
Smoothened (Smo) Phosphorylation: CK2 directly phosphorylates the C-terminal cytoplasmic tail of Smoothened, a key transducer of Hh signaling. In Drosophila, CK2 phosphorylates multiple serine residues (Ser-816, Ser-817, Ser-818, Ser-819, and Ser-843) in Smo's C-terminal tail. This phosphorylation promotes Smo accumulation at the cell membrane and enhances its signaling capacity. Mutational analysis of these sites attenuates Smo's ability to transduce high-level Hh signaling in vivo [5].
Cubitus interruptus (Ci)/Gli Stability: Downstream of Smo, CK2 regulates the stability of Ci (in Drosophila) and its mammalian homolog Gli. CK2 inhibition promotes Ci/Gli degradation, whereas CK2 overexpression increases its half-life. CK2 prevents Ci/Gli ubiquitination and subsequent proteasomal degradation, thereby maintaining the transcriptionally active forms of these proteins [5].
Transcriptional Activation: CK2 activity enhances the expression of Hh target genes, including Gli1 and Ptch1. In human lung cancer cells, CK2α knockdown significantly reduces Gli1 expression and transcriptional activity, demonstrating a direct relationship between CK2 and the Hh pathway output [6].
The diagram below illustrates CK2's multifaceted role in regulating Hedgehog signaling:
CK2 promotes Hedgehog signaling by stabilizing Smoothened and Ci/Gli proteins.
Table 2: Experimental Evidence of CK2 Regulation of Hedgehog Pathway Components
| Pathway Component | CK2 Intervention | Observed Effect | Experimental System |
|---|---|---|---|
| Smoothened (Smo) | CK2β RNAi | Attenuates Hh-induced Smo accumulation; reduces cell surface localization | Drosophila wing disc [5] |
| Smoothened (Smo) | CK2α/CK2β overexpression | Increases Smo phosphorylation and accumulation; induces ectopic Hh target gene expression | S2 cell culture [5] |
| Gli1 | CK2α siRNA | 71-73% decrease in Gli1 protein levels | Human lung cancer cells (A549, H1299) [6] |
| Gli1 | CK2α overexpression | Increases Gli1 expression and transcriptional activity | A549 cells [6] |
| Stem-like Side Population | CK2α inhibition | Reduces ABCG2-positive cancer stem cell population | Lung cancer A549 cells [6] |
CK2-mediated enhancement of Hh signaling has significant implications for cancer biology, particularly in cancer stem cell maintenance and therapeutic resistance. In lung cancer cells, CK2α inhibition reduces the stem-like side population characterized by high ABCG2 expression, suggesting that CK2 helps maintain cancer stem cells through Hh pathway regulation [6]. This population is associated with tumor initiation, metastasis, and resistance to conventional therapies.
The connection between CK2 and Hh signaling also provides mechanistic insights into drug resistance. ABCG2, a direct transcriptional target of Hh/Gli signaling, functions as a drug efflux pump that reduces intracellular chemotherapy concentrations. CK2α downregulation dramatically decreases ABCG2 expression, thereby potentially counteracting multidrug resistance phenotypes [7]. Furthermore, in renal cell carcinoma and bladder cancer, Hh signaling activation promotes epithelial-mesenchymal transition (EMT), enhancing invasiveness and metastatic potential—processes that are potentiated by CK2 activity [8].
Purpose: To directly assess CK2 phosphorylation of pathway components (e.g., Smo, Akt).
Detailed Protocol:
Substrate Preparation: Express and purify recombinant proteins or domains of interest as GST-fusion proteins. For Smo phosphorylation studies, use constructs containing the C-terminal cytoplasmic tail (e.g., Smo amino acids 808-899). Mutate known phosphorylation sites to alanine for negative controls [5].
Kinase Reaction:
Reaction Termination and Analysis:
Technical Notes: Include negative controls without substrate or without CK2. For specific inhibition, pre-treat with CK2 inhibitors (CX-4945, TBB) at appropriate concentrations (e.g., 10 μM CX-4945). Mutate serine residues in CK2 consensus sequences (E/D/X-S/T-D/E/X) to alanine to confirm specificity [5].
Purpose: To investigate functional consequences of CK2 depletion on PI3K/AKT and Hh signaling.
Detailed Protocol:
siRNA Design: Design sequence-specific siRNAs targeting CK2 subunits:
Cell Transfection:
Validation and Analysis:
Technical Notes: Use multiple independent siRNA sequences to control for off-target effects. For stable knockdown, use lentiviral or retroviral vectors expressing shRNAs with puromycin selection (1 μg/mL) [2] [6].
Purpose: To evaluate acute effects of CK2 inhibition on signaling pathways.
Detailed Protocol:
Inhibitor Preparation:
Cell Treatment:
Pathway Analysis:
Technical Notes: CX-4945 treatment may induce methuosis (vacuolization) at higher concentrations; monitor cell morphology. For combination studies, co-treat with PI3K inhibitors (LY294002, 10-20 μM) or Hh inhibitors (cyclopamine, GDC-0449) [2] [6].
The central positioning of CK2 at the intersection of multiple oncogenic pathways, including PI3K/AKT and Hedgehog, makes it an attractive therapeutic target in cancer. CK2 is frequently overexpressed in human cancers and its inhibition demonstrates selective toxicity toward cancer cells compared to normal cells, suggesting a non-oncogene addiction phenomenon where malignant cells become particularly dependent on CK2 for survival [1] [7]. This therapeutic potential is further supported by the availability of highly specific and potent CK2 inhibitors, several of which have advanced to clinical trials:
CX-4945 (this compound): An ATP-competitive CK2 inhibitor with Ki of 0.17 nM, currently in clinical trials for cholangiocarcinoma and other solid tumors. It effectively suppresses both PI3K/AKT and Hh signaling pathways and shows synergistic effects when combined with conventional chemotherapeutics [1] [6].
CIGB-300: A novel peptide-based inhibitor that targets the CK2 phosphorylation site rather than the catalytic pocket. It is currently in clinical development for cervical cancer and has demonstrated ability to disrupt multiple oncogenic signaling pathways [1].
The multimodal regulation of signaling pathways by CK2 suggests particular promise for combination therapies that simultaneously target multiple nodes in oncogenic networks. Preclinical studies demonstrate that CK2 inhibition enhances the efficacy of:
Future research should focus on several promising areas:
The dual role of CK2 in both PI3K/AKT and Hedgehog signaling pathways positions it as a master regulator of oncogenic signaling, with inhibition offering a promising strategy to simultaneously disrupt multiple cancer hallmarks.
CK2 inhibition triggers apoptosis by simultaneously targeting multiple cellular processes that cancer cells depend on for survival. The following diagram maps these key pathways and their interactions.
Key pathways through which .
Several small-molecule inhibitors have been developed to target CK2, each with distinct profiles that influence their research and therapeutic application.
| Inhibitor Name | Type / Target Site | Key Characteristics & Selectivity | Apoptosis & Anti-Cancer Evidence |
|---|---|---|---|
| CX-4945 (Silmitasertib) [1] | ATP-competitive [1] | First-in-class, orally available; some off-target kinase effects [1]. | Strong pro-apoptotic and anti-proliferative activity in vitro/in vivo; in clinical trials [1] [2]. |
| SGC-CK2-1 [3] [2] | ATP-competitive [3] | Highly selective chemical probe; minimal off-target effects [3] [2]. | Modest anti-proliferative effect in some cell lines; efficacy debated [3] [2]. |
| AB668 [3] | Bivalent (ATP site + αD pocket) [3] | Outstanding selectivity; distinct mechanism of action [3]. | Induces caspase-3 mediated apoptosis; effective in renal cell carcinoma and melanoma models [3]. |
| TBB / TBCA [4] | ATP-competitive [4] | Classical, widely used research inhibitors [4]. | Induce early loss of Δψm and apoptosis in prostate cancer cells [4]. |
Key experimental approaches used to study CK2 inhibition-induced apoptosis include measuring early mitochondrial events and caspase activation.
The evidence solidly positions CK2 as a valuable therapeutic target. Its inhibition is particularly attractive due to two key concepts:
Silmitasertib (CX-4945) represents a promising therapeutic agent in oncology clinical development, functioning as a potent, selective inhibitor of the serine/threonine protein kinase CK2 (casein kinase 2). CK2 plays a fundamental role in cellular regulation, exerting proliferation-promoting and anti-apoptotic effects in cancer cells through modulation of multiple signaling pathways including PI3K/AKT, NF-κB, Wnt, JAK/STAT, Notch1, Hedgehog/Gli1, and p53 [1] [2]. The overexpression of CK2 has been clinically correlated with poor prognosis across various cancer types, positioning it as an attractive molecular target for therapeutic intervention [1].
The significant clinical potential of this compound is evidenced by the orphan drug designations granted by the U.S. Food and Drug Administration (FDA) for the treatment of advanced cholangiocarcinoma (2016), medulloblastoma (2021), and biliary tract cancer (2022) [1] [2]. As of 2022, this compound remains under investigation in multiple ongoing clinical trials for various malignancies including basal cell carcinoma, renal cancer, recurrent medulloblastoma, and severe COVID-19 [1] [2]. The expanding clinical application of this compound necessitates reliable quantification methods for therapeutic drug monitoring and pharmacokinetic studies, which are essential for establishing dose-response relationships, optimizing dosing regimens, and minimizing toxicities [1].
Two well-validated LC-MS/MS methods have been developed for the quantification of this compound in human plasma, each offering distinct advantages for specific application scenarios. The fundamental differences between these approaches are summarized in Table 1.
Table 1: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Liquid-Liquid Extraction Method | Solid-Phase Extraction Method |
|---|---|---|
| Extraction Principle | Liquid-liquid partitioning | Cation-exchange solid-phase extraction |
| Extraction Solvents | Ethyl acetate + n-hexane/ethyl acetate mixture | MCX cartridges with methanol, water, and elution buffers |
| Calibration Range | 1.75-35 ng/mL (5-100 nM) | 0.2-125 ng/mL and 32-20,000 ng/mL (two curves) |
| LLOQ | 1.4 ng (absolute), 5 nM (concentration) | 0.2 ng/mL (lower curve) |
| Linear Range | 5-100 nM (R² ≥ 0.99) | 0.2-20,000 ng/mL (R² > 0.99) |
| Sample Volume | Not specified | 25-100 μL |
| Recovery | ~50% across concentration range | Not specified |
| Matrix Effect | 18-34% ion suppression | Validated with no significant interference |
| Key Advantage | Simplicity, cost-effectiveness | Wide dynamic range, multi-matrix applicability |
| Reference | [1] [2] | [3] [4] [5] |
The liquid-liquid extraction (LLE) method employs a straightforward approach that can be performed in any laboratory with mass spectrometry capabilities, utilizing commonly available solvents and requiring minimal specialized equipment [1] [2]. In contrast, the solid-phase extraction (SPE) method offers a substantially wider dynamic range spanning five orders of magnitude, making it particularly suitable for clinical applications where plasma concentrations may vary significantly due to different dosing regimens or patient-specific factors [3] [4]. Both methods have been validated according to FDA guidelines and demonstrate excellent precision, accuracy, and sensitivity appropriate for therapeutic drug monitoring and pharmacokinetic studies [1] [3].
The LLE method provides a simplified extraction workflow that utilizes commonly available laboratory solvents, making it particularly accessible for laboratories with standard equipment [2]. The procedure consists of the following steps:
Step 1: Sample Preparation: Transfer 100-500 μL of human plasma sample to a clean glass tube. For calibration standards, spike blank human plasma with appropriate volumes of this compound working solutions to achieve concentrations spanning 1.75-35 ng/mL (5-100 nM) [1] [2].
Step 2: Liquid-Liquid Extraction: Add 2 mL of ethyl acetate or a mixture of n-hexane and ethyl acetate to each plasma sample. Vortex vigorously for 2-3 minutes to ensure complete mixing and efficient partitioning of the analyte into the organic phase [2].
Step 3: Phase Separation: Centrifuge the samples at 3,000-4,000 × g for 5-10 minutes to achieve clear phase separation. Carefully transfer the upper organic layer containing the extracted this compound to a new clean tube [2].
Step 4: Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue with 80-100 μL of an appropriate reconstitution solution (methanol/water mixtures are typically used) [1] [2].
Step 5: LC-MS/MS Analysis: Transfer the reconstituted solution to an autosampler vial for subsequent LC-MS/MS analysis using the chromatographic and mass spectrometric conditions detailed in Section 4 [1].
This LLE protocol demonstrates consistent recovery rates of approximately 50% across the validated concentration range, with some variability (CV ~15-18%) observed regardless of concentration [2]. The method employs acridine orange as an internal standard for quantification, though other suitable internal standards could potentially be substituted [1].
The SPE method utilizes cation-exchange solid-phase extraction with MCX cartridges, providing enhanced clean-up and sensitivity, particularly at lower concentration ranges [3] [4]. The detailed procedure is as follows:
Step 1: Sample Preparation: For the lower calibration curve (0.2-125 ng/mL), use 100 μL human plasma mixed with 6 μL of 100 ng/mL internal standard (CX-4786) working solution. For the higher calibration curve (32-20,000 ng/mL), use 25 μL human plasma with 6 μL of 2 μg/mL internal standard working solution. Add 10 μL of ACN/H₂O (4:1, v/v) to study samples for volume correction [3].
Step 2: MCX Cartridge Conditioning: Pre-condition the MCX 96-well plate with 100 μL methanol followed by 200 μL water. Apply gentle vacuum to draw solvents through without allowing the sorbent to dry completely [3].
Step 3: Sample Loading and Acidification: Dilute all samples, including calibration standards, quality controls, and study samples, with 90 μL of 4% (w/w) O-phosphoric acid. Slowly load the acidified samples onto the conditioned MCX cartridges [3].
Step 4: Washing Steps: Wash the cartridges sequentially with 200 μL of 2% formic acid followed by 200 μL methanol to remove interfering compounds and matrix components [3].
Step 5: Analyte Elution: Elute this compound and the internal standard with two aliquots of 100 μL of 5% (v/v) ammonium hydroxide in methanol. Collect the eluate in a 96-well collection plate [3].
Step 6: Concentration and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C. For the lower calibration curve, reconstitute with 100 μL of methanol/H₂O (1:1, v/v); for the higher curve, use 300 μL of the same reconstitution solvent [3].
This SPE protocol has been successfully applied to the analysis of plasma this compound in clinical studies, demonstrating robust performance across the extensive concentration range [3] [4]. The method has also been adapted for this compound quantification in cerebrospinal fluid and brain tissue homogenates, highlighting its versatility [3] [5].
Diagram 1: Experimental workflow for sample preparation in this compound quantification, showing both LLE and SPE extraction paths
Both methods utilize reverse-phase chromatographic separation but employ different specific conditions optimized for their respective applications:
LLE Method: The specific column and mobile phase composition were optimized during method development, though the publication emphasizes the general applicability with standard C18 columns and typical mobile phase combinations such as water/acetonitrile or water/methanol mixtures, often with volatile buffers like ammonium formate or formic acid to enhance ionization [1] [2].
SPE Method: Utilizes a Synergi hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution employing mobile phase A (5 mM ammonium formate aqueous solution, pH 6.5) and mobile phase B (0.1% formic acid in acetonitrile). The gradient program typically starts with a higher percentage of aqueous phase, gradually increasing the organic component to elute the analyte [3] [4].
Both methods employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific detection:
LLE Method: The specific MRM transitions were optimized during method validation, with typical instrument parameters including desolvation temperature of 500°C, source temperature of 150°C, and collision energies optimized for the specific fragmentation pattern of this compound [1] [2].
SPE Method: Uses MRM transition of m/z 350.2→223.2 for this compound and m/z 316.2→223.2 for the internal standard (CX-4786). The similar fragmentation behavior of the analyte and internal standard contributes to accurate quantification [3] [4].
Table 2 summarizes the key validation parameters for both methods, demonstrating their performance characteristics according to FDA guidelines.
Table 2: Method Validation Parameters and Performance Characteristics
| Validation Parameter | LLE Method Performance | SPE Method Performance | FDA Criteria |
|---|---|---|---|
| Precision (Intra-day CV%) | 3.04-11.45% | <15% | ≤15% (≤20% for LLOQ) |
| Precision (Inter-day CV%) | 7.15-9.08% | <15% | ≤15% (≤20% for LLOQ) |
| Accuracy (RE%) | 0.67-3.74% (inter-day) | 85-115% | ±15% (±20% for LLOQ) |
| Linearity (R²) | ≥0.99 | >0.99 | ≥0.99 |
| LLOQ | 5 nM (1.4 ng absolute) | 0.2 ng/mL | S/N ≥5 |
| Carryover | Not detected | Not specified | None significant |
| Selectivity | No interfering peaks | No interfering peaks | No interference |
| Matrix Effect | 18-34% ion suppression | Validated | Consistent & reproducible |
| Stability | Not fully detailed | Established for all matrices | Within ±15% deviation |
Both methods underwent comprehensive validation according to FDA guidelines, establishing their reliability for the quantification of this compound in human plasma [1] [3]. The key validation findings include:
Precision and Accuracy: The LLE method demonstrated excellent precision with inter-day coefficients of variation ranging from 7.15% to 9.08% across quality control concentrations (5-100 nM), well within the FDA acceptance criteria of ±15% (±20% for LLOQ) [1] [2]. Similarly, the SPE method showed precision below 15% and accuracies between 85-115% within-day and between-day for all concentration levels in each matrix [3].
Linearity and Sensitivity: Both methods established strong linearity with coefficients of determination (R²) of at least 0.99 or better across their respective calibration ranges [1] [3]. The SPE method offers superior sensitivity with an LLOQ of 0.2 ng/mL compared to 1.75 ng/mL (5 nM) for the LLE method, making it more suitable for applications requiring detection of very low concentrations [1] [3] [2].
Specificity and Selectivity: Both methods demonstrated excellent specificity with no interfering peaks observed at the retention times of this compound or the internal standards when analyzing six different lots of human plasma [1] [3]. This confirms the ability to accurately quantify this compound without interference from endogenous plasma components [1] [2].
Matrix Effects and Recovery: The LLE method exhibited moderate ion suppression (18-34%) due to plasma components, but this effect was consistent and did not impact the calibration functions [2]. Recovery for this compound using LLE was approximately 50% across the concentration range, while the internal standard recovery was 59.02% [2]. For the SPE method, matrix effects were validated and shown to be consistent and reproducible, with no significant interference reported [3].
Diagram 2: Mechanism of action of this compound through CK2 inhibition and impact on key oncogenic signaling pathways
The validated LC-MS/MS methods have enabled robust quantification of this compound in various research contexts, supporting both drug development and clinical application:
Therapeutic Drug Monitoring: The methods facilitate precise measurement of this compound levels in patient plasma, enabling the evaluation of therapeutic and toxic concentrations in cancer patients receiving this compound therapy [1] [2]. This application is particularly important given the ongoing clinical trials and expanding therapeutic uses of this compound.
Pharmacokinetic Studies: The SPE method has been successfully applied to analyze plasma this compound concentrations in a clinical trial (NCT03904862) involving children with brain tumors [3] [4]. Similarly, the LLE method has been utilized to study the pharmacokinetic properties of this compound in mice [1] [2].
Multi-Matrix Applicability: While optimized for plasma, the SPE method has been validated for additional matrices including cerebrospinal fluid (CSF) and brain tissue homogenates, with calibration ranges of 0.2-20 ng/mL for CSF and 2-40 ng/g for brain tissue [3] [4]. This capability is particularly valuable for neuro-oncology applications where blood-brain barrier penetration is clinically relevant.
The two presented LC-MS/MS methods offer complementary approaches for the quantification of this compound in human plasma, each with distinct advantages for specific research or clinical contexts. The liquid-liquid extraction method provides a straightforward, cost-effective solution suitable for laboratories with standard equipment, while the solid-phase extraction method offers enhanced sensitivity and a wider dynamic range appropriate for comprehensive clinical pharmacokinetic studies. Both methods have been rigorously validated according to regulatory guidelines and successfully applied in preclinical and clinical settings, supporting the continued development and therapeutic application of this promising targeted agent.
Protein kinase CK2 inhibition has emerged as a promising therapeutic strategy in oncology, with silmitasertib (CX-4945) representing the most advanced clinical candidate in this class. As an orally bioavailable selective inhibitor of CK2, this compound has demonstrated potent antitumor efficacy across diverse cancer types including cholangiocarcinoma, medulloblastoma, leukemia, and various solid tumors [1] [2]. The U.S. Food and Drug Administration has granted orphan drug designation to this compound for multiple indications, accelerating its clinical development and creating an urgent need for robust bioanalytical methods to support pharmacokinetic studies [1].
The quantification of this compound in biological matrices presents significant analytical challenges due to its extended concentration range in clinical studies, varying several orders of magnitude between different matrices and dosing regimens [3]. To address these challenges, cation-exchange solid phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed as a reference method for reliable this compound quantification [3] [4]. This technique offers superior selectivity and sensitivity compared to alternative extraction methods, enabling precise measurement of this compound across the wide concentration ranges encountered in clinical practice, from sub-therapeutic to peak plasma concentrations following therapeutic dosing [3].
The critical importance of robust bioanalysis for this compound is underscored by its ongoing clinical evaluation in multiple trials, including studies in pediatric brain tumors (NCT03904862) where quantification in complex matrices like brain tissue and cerebrospinal fluid (CSF) is essential for understanding drug disposition [3]. This application note provides detailed protocols for the cation-exchange SPE method, complete validation data, and practical implementation guidance to support researchers in establishing this technique for this compound bioanalysis in drug development programs.
Table 1: Calibration Standards for this compound in Different Biological Matrices
| Matrix | Calibration Range | Calibration Levels | Key Applications |
|---|---|---|---|
| Human Plasma (Low) | 0.2-125 ng/mL | 0.2, 1, 2, 5, 10, 25, 50, 125 ng/mL | Trough concentrations, low-dose regimens |
| Human Plasma (High) | 32-20,000 ng/mL | 32, 160, 320, 800, 1600, 4000, 8000, 20,000 ng/mL | Peak concentrations, high-dose regimens |
| Brain Tissue | 2-40 ng/g | 2, 6, 12, 20, 40 ng/g | Tumor tissue distribution studies |
| Cerebrospinal Fluid (CSF) | 0.2-20 ng/mL | 0.2, 0.4, 1.2, 2, 4, 10, 15, 20 ng/mL | CNS penetration assessment |
The SPE procedure for this compound extraction from biological matrices employs mixed-mode cation-exchange chemistry, which provides superior selectivity compared to traditional reversed-phase or liquid-liquid extraction methods [3]. The protocol capitalizes on the basic properties of this compound, which contains nitrogen atoms that can be protonated under acidic conditions, facilitating strong retention on the cation-exchange sorbent [4].
The detailed step-by-step procedure is as follows:
Conditioning: Pre-treat MCX 96-well plate with 100 μL methanol followed by 200 μL water [4]
Sample Preparation: Mix 100 μL human plasma with 6 μL of 100 ng/mL internal standard working solution (for low calibration curve) or 25 μL human plasma with 6 μL of 2 μg/mL internal standard working solution (for high calibration curve) [4]
Acidification: Dilute all samples including calibration standards and quality controls with 90 μL of 4% (w/w) O-phosphoric acid to protonate this compound and enhance retention on cation-exchange sorbent [4]
Loading: Carefully load acidified samples into the pretreated MCX 96-well plate [4]
Washing: Sequentially wash with 200 μL of 2% formic acid to remove acidic and neutral interferences, followed by 200 μL methanol to remove unretained non-polar compounds [4]
Elution: Elute this compound and internal standard twice using 100 μL of 5% (v/v) ammonium hydroxide in methanol; the basic conditions deprotonate this compound, disrupting ionic interactions and releasing the analyte from the cation-exchange sites [4]
Concentration: Evaporate eluate to dryness under a gentle stream of nitrogen at 45°C [4]
Reconstitution: Reconstitute residue with methanol/water (1:1, v/v); use 100 μL reconstitution solution and 5 μL injection volume for low calibration curve (0.2-125 ng/mL) or 300 μL reconstitution solution and 1 μL injection for high calibration curve (32-20,000 ng/mL) [4]
Figure 1: Workflow for Cation-Exchange Solid Phase Extraction of this compound from Biological Matrices
Chromatographic separation of this compound is achieved using reversed-phase conditions with a Synergi hydro-RP column (4 μm, 75 × 2.0 mm) maintained at ambient temperature [3] [4]. The mobile phase consists of 5 mM ammonium formate aqueous solution (pH 6.5) as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B [4]. A gradient elution program is essential for optimal separation: initial condition 10% B; linear increase to 95% B over 3.5 minutes; hold at 95% B for 1.5 minutes; return to 10% B in 0.1 minutes; and re-equilibrate for 1.9 minutes [4]. The total run time is 7 minutes with a flow rate of 0.4 mL/min [4].
Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) for selective detection [3] [4]. The MRM transition for this compound is m/z 350.2 → 223.2, while the internal standard CX-4786 is monitored at m/z 316.2 → 223.2 [4]. Key source parameters should be optimized as follows: ion spray voltage 5500 V; source temperature 500°C; curtain gas 35 psi; ion source gas 1 and 2 at 50 and 60 psi, respectively [4]. These conditions ensure optimal ionization efficiency and fragmentation for sensitive detection of this compound.
Table 2: Validation Results for this compound LC-MS/MS Assay Across Matrices
| Validation Parameter | Plasma Performance | CSF Performance | Brain Tissue Performance |
|---|---|---|---|
| Linearity Range | 0.2-20,000 ng/mL (dual curves) | 0.2-20 ng/mL | 2-40 ng/g |
| Precision (CV%) | <15% at all levels | <15% at all levels | <15% at all levels |
| Accuracy (%) | 85-115% | 85-115% | 85-115% |
| Lower Limit of Quantification | 0.2 ng/mL | 0.2 ng/mL | 2 ng/g |
| Recovery | Consistent across concentrations | Consistent across concentrations | Consistent across concentrations |
| Matrix Effect | No significant interference | No significant interference | No significant interference |
| Stability | Established under various conditions | Established under various conditions | Established under various conditions |
Method selectivity was demonstrated through analysis of six different lots of human plasma, with no interfering peaks observed at the retention times of this compound or the internal standard [3] [4]. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL for plasma and CSF, and 2 ng/g for brain tissue, with signal-to-noise ratio exceeding 5:1 and precision within ±20% [4]. The assay demonstrated excellent linearity with coefficient of determination (R²) greater than 0.99 across all matrices and concentration ranges [3] [4].
For clinical studies where this compound concentrations may vary widely, the implementation of dual calibration curves (0.2-125 ng/mL and 32-20,000 ng/mL) ensures accurate quantification across the entire expected concentration range [4]. This approach addresses the bioanalytical challenge of measuring potentially very low concentrations in certain matrices like CSF while maintaining capability to quantify high plasma concentrations following therapeutic dosing [3].
Precision and accuracy parameters were rigorously evaluated according to FDA guidelines [1]. Intra-day and inter-day precision expressed as coefficient of variation (CV) were below 15% at all quality control levels, while accuracy ranged between 85-115% of nominal concentrations [3] [4]. These parameters were consistent across all validated matrices, demonstrating the robustness of the method [4].
Extraction recovery was evaluated by comparing the response of extracted samples to non-extracted standards at equivalent concentrations [1]. Recovery was consistent and reproducible across the validation range, with no significant concentration-dependent effects observed [4]. The ion suppression/enhancement effects were systematically evaluated by post-column infusion experiments and by comparing analyte response in spiked plasma extracts versus neat solutions [3]. No significant matrix effects were observed that would compromise assay performance [4].
The validated cation-exchange SPE method has been successfully applied to support clinical trials of this compound, including the PBTC-053 trial (NCT03904862) investigating this compound in children with recurrent sonic hedgehog-driven medulloblastoma [3]. In this setting, the method enabled comprehensive pharmacokinetic characterization of this compound in plasma, cerebrospinal fluid, and brain tumor tissue [4]. The ability to quantify this compound across these matrices provides critical insights into its blood-brain barrier penetration and tumor distribution, essential parameters for optimizing dosing regimens in neuro-oncology indications [3].
For researchers implementing this method, several practical considerations should be highlighted. First, the use of cation-exchange SPE significantly reduces matrix effects compared to protein precipitation methods, enhancing assay reliability [1]. Second, the dual calibration curve approach is recommended for studies expecting wide concentration ranges to maintain accuracy across all expected concentrations [4]. Finally, the internal standard selection (CX-4786) provides optimal compensation for potential variability in extraction efficiency and ionization response [4].
Reduced Recovery: If recovery falls below acceptable limits, verify the pH of acidification and elution solutions; proper protonation (retention) and deprotonation (elution) are essential for optimal performance [4]
Carryover Issues: Implement needle wash steps and inject blank samples between runs; the method has demonstrated no significant carryover when properly configured [3]
Ion Suppression: If matrix effects are observed, ensure consistent washing steps and consider using a more selective MRM transition; the cited method showed no significant matrix effects [4]
Column Performance: Maintain regular column cleaning schedule; the alkaline nature of the elution solvent can accelerate column degradation if not properly managed
The cation-exchange solid phase extraction method described herein represents a robust, selective, and sensitive approach for quantifying this compound (CX-4945) in diverse biological matrices. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical studies, demonstrating its utility in supporting drug development programs [3] [4]. The implementation of dual calibration curves addresses the challenge of wide concentration ranges encountered in clinical practice, while the selective extraction effectively minimizes matrix effects [4].
This methodology provides researchers with a reliable bioanalytical tool for understanding the pharmacokinetic profile of this compound, particularly its distribution to pharmacologically relevant sites like the central nervous system [3]. As clinical development of this compound advances across multiple oncology indications, robust bioanalytical methods such as this will be essential for optimizing dosing regimens and establishing exposure-response relationships [1]. The cation-exchange SPE approach described offers laboratories a validated foundation for this compound quantification that can be adapted to specific study requirements while maintaining data quality and regulatory compliance.
The table below summarizes the dosing schedules and objectives of key clinical trials involving silmitasertib [1].
| Trial Identifier / Cancer Type | Phase | Recommended Phase II Dose (RP2D) | Dosing Schedule | Primary Endpoints |
|---|---|---|---|---|
| CX-4945-BCC (Basal Cell Carcinoma) | I/II | To be determined (TBD) | TBD | Determine RP2D and schedule; establish safety and tolerability; assess antitumor effects. |
| CX-4945-MB (Medulloblastoma) | I/II | 1000 mg/m² (skeletally-mature) | Twice daily (BID), continuous dosing (Phase II) | Phase I: Estimate MTD/RP2D. Surgical: Tumor concentration. Phase II: Safety and objective response rate. |
| CX-4945-CCA (Cholangiocarcinoma) | I/II | Combination MTD determined (Phase I) | Combination with gemcitabine and cisplatin (Phase II ongoing) | Phase I: Combination MTD. Phase II: Progression-free survival (PFS). |
| CX-4945-Relapsed/Refractory Solid Tumors (e.g., Neuroblastoma) | I/II | RP2D of combination TBD | Combination with chemotherapy | Phase I: Safety and RP2D of combination. Phase II: Overall response rate (ORR). |
The following detailed protocol is adapted from a validated LC-MS/MS method [2], which is crucial for therapeutic drug monitoring and pharmacokinetic studies in these trials.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
2. Instrumental Analysis: LC-MS/MS Conditions
3. Validation Parameters This method is validated according to FDA guidelines, ensuring reliability [2].
This compound is a first-in-class, selective, ATP-competitive inhibitor of the serine/threonine protein kinase CK2 [2]. The diagram below illustrates how CK2 inhibition disrupts key oncogenic signaling pathways.
What is the recommended Phase II dose for this compound? The recommended Phase II dose is not uniform across all cancers. For skeletally-mature patients with medulloblastoma, it is 1000 mg/m² twice daily. For other cancers like basal cell carcinoma and biliary tract cancer, the RP2D is either still under investigation or used in specific combination regimens [1].
How is this compound measured in biological samples? Concentrations in plasma, cerebrospinal fluid, and tissue are typically quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are validated for high sensitivity, specificity, and accuracy per regulatory guidelines [2].
This compound (CX-4945) represents a first-in-class, orally bioavailable small molecule inhibitor that selectively targets casein kinase 2 (CK2), a serine/threonine kinase with elevated expression in multiple cancers. CK2 plays a crucial role in regulating essential cellular processes including cell cycle progression, growth, and differentiation, with particular significance in central nervous system malignancies such as medulloblastoma and glioblastoma [1]. The pharmacological profile of this compound has demonstrated promising anti-cancer activity in both in vitro and in vivo models, leading to its designation as an orphan drug by the U.S. Food and Drug Administration for advanced cholangiocarcinoma, medulloblastoma, and biliary tract cancer [2]. Recent research has further revealed that this compound exhibits meaningful off-target activity against DYRK1A and GSK3β kinases, expanding its potential therapeutic applications to neurodegenerative disorders and diabetes [3].
The development of robust bioanalytical methods for quantifying this compound in biological matrices is essential for pharmacokinetic-pharmacodynamic (PK-PD) modeling and therapeutic drug monitoring in clinical trials. Particularly for CNS malignancies, understanding drug penetration across the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) is critical for establishing dosing regimens and predicting efficacy [4]. The complex physiology of brain tissue distribution and the technical challenges associated with CSF sampling necessitate highly sensitive and specific analytical methods capable of accurately measuring this compound concentrations across anticipated therapeutic ranges [5]. This document provides comprehensive application notes and detailed protocols for the reliable quantification of this compound in human cerebrospinal fluid and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The quantification of this compound in biological matrices primarily employs reverse-phase liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (ESI) in positive mode. The analytical separation is typically achieved using a Synergi Hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution utilizing 5 mM ammonium formate aqueous solution (pH 6.5) as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B [1]. The mass spectrometric detection employs multiple reaction monitoring (MRM) with transitions of m/z 350.2→223.2 for this compound and m/z 316.2→223.2 for the internal standard CX-4786 [1]. These specific transitions provide the selectivity necessary for accurate quantification in complex biological matrices.
The development of sample preparation techniques for this compound has evolved to address different laboratory requirements and resource availability. The original method utilized cation-exchange solid phase extraction (SPE) with MCX 96-well plates, providing excellent clean-up for challenging matrices like brain tissue homogenate [1]. More recently, a simplified liquid-liquid extraction (LLE) approach using ethyl acetate and a mixture of n-hexane and ethyl acetate has been validated, offering practical advantages for clinical laboratories without specialized SPE equipment [2] [6]. Both methods have demonstrated acceptable performance characteristics, though SPE generally provides superior matrix effect mitigation for complex samples like brain tissue homogenates.
Table 1: Comparison of Sample Preparation Methods for this compound Quantification
| Parameter | Cation-Exchange SPE | Liquid-Liquid Extraction |
|---|---|---|
| Sample Volume | 25-100 μL plasma/CSF, 100 mg brain tissue | 100 μL plasma |
| Processing Time | ~60 minutes | ~30 minutes |
| Technical Complexity | High (requires specialized equipment) | Low (basic laboratory equipment) |
| Matrix Effect | 15-25% ion suppression | 18-34% ion suppression |
| Recovery Efficiency | >85% for all matrices | >80% for plasma |
| Cost per Sample | High | Low |
| Throughput | Medium (batch processing) | High (parallel processing) |
The selection between these methodologies depends on several factors, including required sensitivity, sample complexity, available resources, and throughput requirements. For brain tissue analysis and simultaneous quantification across multiple matrices, the SPE method provides superior performance, while the LLE approach offers a practical alternative for high-throughput plasma analysis in clinical monitoring contexts [1] [2]. Both methods have been validated according to FDA guidelines, demonstrating acceptable accuracy (85-115%), precision (<15% RSD), and sensitivity appropriate for therapeutic drug monitoring and pharmacokinetic studies [1] [6].
CSF samples should be collected via lumbar puncture or ventricular catheter into polypropylene tubes containing appropriate anticoagulants (e.g., sodium EDTA). The collection protocol must standardize the timing relative to drug administration, with precise recording of collection time points for pharmacokinetic analysis. Following collection, samples should be immediately centrifuged at 2000 × g for 10 minutes at 4°C to remove any cellular debris, with the supernatant aliquoted into clean polypropylene tubes and stored at -80°C until analysis [1]. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) as this may compromise analyte stability. For method calibration and quality control, pooled human CSF from healthy donors should be used for preparing calibration standards and quality control samples, with confirmation of the absence of interfering peaks at the retention time of this compound and the internal standard [1].
The calibration range for CSF analysis typically spans from 0.2 to 20 ng/mL, with quality control samples prepared at low (0.6 ng/mL), medium (3 ng/mL), and high (18 ng/mL) concentrations [1]. These concentrations are selected based on the expected therapeutic range in CSF, which is generally significantly lower than plasma concentrations due to the restricted penetration of this compound across the blood-CSF barrier. The limited volume of CSF obtainable from patients (typically 0.5-1.0 mL) necessitates a method with high sensitivity and the ability to work with small sample volumes, making the SPE-based approach particularly suitable for this application [1] [5].
Table 2: Calibration Standards for CSF Analysis
| Concentration Level | This compound Concentration (ng/mL) | Internal Standard Concentration | Volume of CSF Used |
|---|---|---|---|
| LLOQ | 0.2 | Fixed concentration | 100 μL |
| Low Calibrator | 0.4 | Fixed concentration | 100 μL |
| Low Mid Calibrator | 1.2 | Fixed concentration | 100 μL |
| Mid Calibrator | 2 | Fixed concentration | 100 μL |
| High Mid Calibrator | 4 | Fixed concentration | 100 μL |
| High Calibrator | 10 | Fixed concentration | 100 μL |
| ULOQ | 15-20 | Fixed concentration | 100 μL |
For the sample preparation using solid phase extraction, add 100 μL of CSF to a polypropylene tube, followed by the addition of 6 μL of the internal standard working solution (100 ng/mL CX-4786 in ACN/H₂O 4:1, v/v). Add 10 μL of ACN/H₂O (4:1, v/v) to all samples except the calibration standards and quality controls to maintain consistent organic content across all samples. Then add 90 μL of 4% (w/w) O-phosphoric acid to each sample and vortex mix for 30 seconds [1]. Condition an MCX 96-well SPE plate with 100 μL methanol followed by 200 μL water. Load the diluted samples onto the conditioned SPE plate and apply a gentle vacuum to draw the samples through the sorbent. Wash sequentially with 200 μL of 2% formic acid and 200 μL methanol. Elute the analyte and internal standard with 2 × 100 μL of 5% (v/v) ammonium hydroxide in methanol into a 96-well collection plate [1].
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C and reconstitute the residue with 100 μL of methanol/water (1:1, v/v). Vortex mix for 60 seconds and centrifuge at 3000 × g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an autosampler vial with limited volume insert for LC-MS/MS analysis [1]. The injection volume is typically 5 μL for concentrations within the calibration range. For samples with anticipated concentrations above the upper limit of quantification, appropriate dilution with blank CSF should be performed prior to the extraction procedure.
Brain tissue samples should be collected during surgical procedures or post-mortem, with precise documentation of the anatomical region sampled. The tissue should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis. For homogenization, weigh approximately 100 mg of brain tissue and add 300 μL of blank human plasma as a homogenization medium. Homogenize using a bead mill or ultrasonic homogenizer at 4°C until a uniform suspension is achieved [1]. The resulting homogenate represents a 1:4 (w/v) dilution of brain tissue, and concentrations should be corrected accordingly during data analysis. The use of plasma as a homogenization medium rather than buffer provides matrix matching with plasma calibration standards and controls, improving quantification accuracy [1].
The calibration range for brain tissue analysis typically spans from 2 to 40 ng/g (equivalent to 0.5 to 10 ng/mL in the 1:4 homogenate), with quality control samples prepared at low (4 ng/g), medium (16 ng/g), and high (32 ng/g) concentrations [1]. These concentrations reflect the expected tissue distribution of this compound based on preclinical and clinical studies. For tissue samples with drug concentrations exceeding the upper limit of quantification, further dilution with blank brain homogenate prepared in human plasma is recommended to bring the concentration within the calibrated range.
Diagram 1: Experimental workflow for brain tissue sample preparation
Transfer 100 μL of brain tissue homogenate to a polypropylene tube and add 6 μL of internal standard working solution (100 ng/mL CX-4786). Add 10 μL of ACN/H₂O (4:1, v/v) to correct for volume, followed by 90 μL of 4% (w/w) O-phosphoric acid. Vortex mix the samples for 30 seconds to ensure complete protein precipitation [1]. Condition an MCX 96-well SPE plate with 100 μL methanol followed by 200 μL water. Load the acidified homogenate onto the conditioned SPE plate and draw through using gentle vacuum. Wash the sorbent with 200 μL of 2% formic acid to remove interfering compounds, followed by 200 μL methanol to remove non-polar contaminants. Elute this compound and the internal standard with 2 × 100 μL of 5% (v/v) ammonium hydroxide in methanol, collecting the eluate in a 96-well collection plate [1].
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue with 100 μL of methanol/water (1:1, v/v), vortex mix for 60 seconds, and centrifuge at 3000 × g for 5 minutes to pellet any particulate matter. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis using a 5 μL injection volume [1]. For brain tissue samples with potential lipid content, an additional clean-up step using hexane may be incorporated: after reconstitution, add 200 μL of hexane, vortex for 30 seconds, centrifuge at 3000 × g for 5 minutes, and discard the hexane layer before LC-MS/MS analysis.
Table 3: LC-MS/MS Instrument Parameters for this compound Quantification
| Parameter | Setting | Notes |
|---|---|---|
| HPLC System | Shimadzu LC-20AD | Or equivalent |
| Analytical Column | Synergi Hydro-RP (4 μm, 75 × 2.0 mm) | Polar-capped C18 phase |
| Column Temperature | 40°C | ±2°C |
| Mobile Phase A | 5 mM ammonium formate, pH 6.5 | Aqueous |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Organic |
| Gradient Program | 0-0.5 min: 5% B; 0.5-4.0 min: 5-95% B; 4.0-5.0 min: 95% B; 5.0-5.1 min: 95-5% B; 5.1-7.0 min: 5% B | Total run time: 7.0 min |
| Flow Rate | 0.4 mL/min | May be optimized ±0.1 mL/min |
| Injection Volume | 5 μL (low range), 1 μL (high range) | Depending on calibration curve |
| Mass Spectrometer | Sciex API 5500 | Or equivalent triple quadrupole |
| Ionization Mode | ESI positive | |
| Ion Source Temperature | 550°C | |
| Ion Spray Voltage | 5500 V | |
| MRM Transition (this compound) | m/z 350.2 → 223.2 | Quantifier |
| MRM Transition (this compound) | m/z 350.2 → 314.1 | Qualifier |
| MRM Transition (IS: CX-4786) | m/z 316.2 → 223.2 | Quantifier |
| Dwell Time | 150 msec per transition |
The liquid chromatography method utilizes a gradient elution to achieve adequate separation of this compound from endogenous matrix components while maintaining a reasonable analysis time. The retention time for this compound is typically approximately 3.8 minutes under these conditions, with the internal standard eluting slightly earlier [1]. The total run time of 7.0 minutes includes column re-equilibration, making it suitable for high-throughput analysis. The mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) for maximum sensitivity and selectivity. The declustering potential and collision energy should be optimized for each instrument, though typical values are 90 V and 45 eV for this compound, and 85 V and 42 eV for the internal standard CX-4786 [1].
Calibration curves are constructed using the peak area ratio of this compound to the internal standard against the nominal concentration of calibration standards. Linear regression with 1/x² weighting is typically employed to achieve the best fit across the concentration range [1] [6]. The correlation coefficient (R²) should be ≥0.99 for acceptable linearity. Quality control samples prepared at low, medium, and high concentrations should be analyzed in duplicate with each batch of study samples, and the calculated concentrations must be within ±15% of the nominal values (±20% for the LLOQ) for the batch to be accepted [1] [2].
Table 4: Method Validation Parameters for this compound in Biological Matrices
| Validation Parameter | CSF Method | Brain Tissue Method | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 0.2-20 ng/mL | 2-40 ng/g | R² > 0.99 |
| LLOQ | 0.2 ng/mL | 2 ng/g | S/N ≥ 5, accuracy 80-120% |
| Within-Day Precision | <10% RSD | <12% RSD | <15% RSD |
| Between-Day Precision | <12% RSD | <15% RSD | <15% RSD |
| Accuracy | 92-107% | 88-105% | 85-115% |
| Recovery | >85% | >82% | Consistent and reproducible |
| Matrix Effect | <25% ion suppression | <30% ion suppression | CV <15% |
| Benchtop Stability | 6 hours at RT | 4 hours at RT | 85-115% |
| Freeze-Thaw Stability | 3 cycles | 3 cycles | 85-115% |
| Long-Term Stability | 30 days at -80°C | 30 days at -80°C | 85-115% |
For study sample analysis, values falling above the upper limit of quantification should be appropriately diluted and reanalyzed, while values below the lower limit of quantification should be reported as below the quantifiable range rather than extrapolated. Carryover should be monitored by injecting a blank sample following the highest calibration standard, with the response in the blank at the retention time of this compound not exceeding 20% of the LLOQ response [2] [6].
The validated methods for quantifying this compound in CSF and brain tissue have been successfully applied in clinical trials, including the PBTC-053 trial (NCT03904862) for pediatric patients with recurrent SHH medulloblastoma [1]. In this context, the analytical methods support pharmacokinetic profiling and assessment of CNS penetration following oral administration of this compound. For comprehensive PK characterization, simultaneous collection of plasma, CSF, and when possible, brain tumor tissue is recommended to establish the relationship between systemic exposure and CNS distribution [1] [5]. The timing of CSF and tissue collection should be optimized based on the plasma pharmacokinetic profile, with peak concentrations typically occurring 2-4 hours post-dose and trough concentrations at 24 hours.
The cerebrospinal fluid penetration of this compound is of particular interest given the blood-CSF and blood-brain barriers that can limit drug distribution into the CNS. The ratio of CSF to plasma concentration (Kp,CSF) provides valuable information about the extent of CNS penetration, with values >0.1 generally indicating adequate penetration for therapeutic effect in CNS malignancies [5]. Similarly, the brain tissue to plasma concentration ratio (Kp,brain) offers direct evidence of drug distribution into the target tissue. These parameters are essential for dose selection and regimen optimization in CNS malignancies, as adequate drug exposure at the target site is a prerequisite for efficacy [1] [5].
Common challenges in this compound quantification include matrix effects from phospholipids and variable extraction efficiency due to lot-to-lot differences in SPE sorbents. Matrix effects can be mitigated by ensuring adequate chromatographic separation of this compound from early-eluting phospholipids, which typically elute in the first 1.5-2.0 minutes of the gradient [1] [6]. The use of a stable isotope-labeled internal standard would be ideal for compensating for variable matrix effects and extraction efficiency, though this is not commercially available for this compound at present.
Signal suppression or enhancement should be evaluated during method validation by comparing the peak areas of this compound and internal standard spiked into extracted blank matrix versus neat solutions at equivalent concentrations [6]. If significant matrix effects are observed (>25% suppression or enhancement), modification of the chromatographic conditions or sample clean-up procedure is recommended. For diminished sensitivity or poor peak shape, potential solutions include increasing the injection volume (if sensitivity permits), optimizing the mobile phase pH (between 6.0-7.0 for ammonium formate), or replacing the analytical column if deteriorated [1] [6]. Regular maintenance of the mass spectrometer ion source and optimization of instrument parameters are essential for maintaining consistent performance throughout large sample batches.
The protocols described herein provide robust and validated methods for the quantification of this compound in human cerebrospinal fluid and brain tissue, enabling comprehensive assessment of its CNS pharmacokinetics in clinical studies. The solid-phase extraction approach offers superior clean-up for challenging matrices like brain tissue, while the alternative liquid-liquid extraction method provides a practical option for high-throughput plasma analysis. The application of these methods in ongoing clinical trials will continue to generate valuable data on the relationship between systemic exposure, CNS penetration, and clinical outcomes, ultimately supporting the rational development of this compound for CNS malignancies. As research progresses, these methods may be adapted for combination therapies or expanded to investigate active metabolites, further advancing our understanding of this compound's clinical pharmacology.
This compound is an orally bioavailable, highly selective ATP-competitive inhibitor of protein kinase CK2, with IC₅₀ values of approximately 1 nM against both the CK2α and CK2α' catalytic subunits [1]. Its anti-proliferative activity is achieved through:
The diagram below illustrates the primary signaling pathways affected by this compound.
The MTT assay is a standard method to quantify this compound's anti-proliferative effects by measuring metabolic activity.
The table below summarizes effective concentrations of this compound reported in recent studies.
| Cell Line / Model | Cancer Type | This compound Concentration | Treatment Duration | Key Anti-Proliferative Outcomes |
|---|---|---|---|---|
| U-87 MG [3] | Glioblastoma | 5, 10, 15 μM | 24 hours | Significant reduction in cell viability |
| A-172 [3] | Glioblastoma | 5, 10, 15 μM | 24 hours | Significant reduction in cell viability |
| hCMEC/D3 (BBB model) [3] | Blood-Brain Barrier | 1-15 μM | 24 hours | Restored barrier homeostasis; minimal toxicity |
| Hematological Tumors [4] | e.g., ALL, Multiple Myeloma | Low nanomolar range | 24-48 hours | Synergistic apoptosis with Bortezomib |
This protocol provides a robust framework for evaluating the in vitro anti-proliferative activity of this compound. Its efficacy, particularly its selectivity for cancer cells and potential for combination therapy, makes it a compelling candidate for further anti-cancer research and development.
1. Clinical Rationale this compound (CX-4945) is a first-in-class, oral inhibitor of Casein Kinase 2 (CK2), a pro-survival kinase frequently overexpressed in human tumors [1]. Preclinical data demonstrated that CK2 inhibition synergizes with various chemotherapeutic agents [1]. The combination of this compound with gemcitabine and cisplatin was developed to enhance anti-tumor efficacy in locally advanced or metastatic cholangiocarcinoma (CCA), a cancer with limited treatment options [2] [3].
2. Summary of Efficacy Data Data from a multicenter, open-label phase Ib/II study (NCT02128282) demonstrated clinically meaningful improvement. The tables below summarize key efficacy and safety outcomes [4] [3].
Table 1: Key Efficacy Endpoints (Modified Intent-to-Treat Population)
| Endpoint | This compound + Gemcitabine/Cisplatin (n=55) | Gemcitabine/Cisplatin (Control, n=29) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 11.2 months (95% CI 7.6-14.7) | 5.8 months (95% CI 3.1-NE) |
| 10-Month PFS Rate | 56.1% (95% CI 38.8-70.2%) | 22.2% (95% CI 1.8-56.7%) |
| Median Overall Survival (OS) | 17.4 months (95% CI 13.4-25.7) | 14.9 months (95% CI 9.9-NE) |
| Overall Response Rate (ORR) | 32.1% - 34.0% | 19.5% - 30.8% |
| Disease Control Rate (DCR) | 79.3% - 86.0% | 68.3% - 88.5% |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs, All Grades)
| Adverse Event | This compound + Gemcitabine/Cisplatin (n=87) | Gemcitabine/Cisplatin (Control) |
|---|---|---|
| Diarrhea | 66% - 70% | 13% |
| Nausea | 51% - 59% | 30% |
| Vomiting | 33% - 39% | 7% |
| Fatigue | 31% - 47% | 47% |
| Anemia | 22% - 39% | 30% |
3. Mechanism of Action and Synergy The efficacy of this combination stems from the synergistic orchestrated anti-tumor action against multiple targets [1].
Diagram 1: Mechanism of Combination Therapy. This compound inhibits CK2, disrupting pro-survival signals and suppressing apoptosis, while gemcitabine/cisplatin induces DNA damage. The combination synergistically enhances cancer cell death [1].
This protocol is based on the phase Ib/II clinical trial (NCT02128282) for patients with locally advanced or metastatic cholangiocarcinoma [4] [3].
1. Patient Selection
2. Dosing and Schedule
3. Dose Modification Guidelines
4. Efficacy and Safety Assessment
The experimental workflow for a single treatment cycle is as follows:
Diagram 2: Treatment Cycle Workflow. A standard 21-day cycle involves concurrent administration of IV gemcitabine/cisplatin and oral this compound for the first 10 days, followed by a rest period [4] [3].
The combination of this compound with gemcitabine and cisplatin represents a promising new first-line treatment strategy for advanced cholangiocarcinoma, demonstrating a statistically significant improvement in progression-free survival with a manageable safety profile [2] [4]. The synergistic mechanism of action provides a strong rationale for this combination. These positive phase Ib/II results have supported the planning of a randomized phase III trial to confirm these findings [3].
| Trial Identifier / Phase | NCT03897036 (Phase 1) [1] [2] | NCT06541262 (Phase 1/2) [3] [4] |
|---|---|---|
| Target Population | Adults with locally advanced or metastatic Basal Cell Carcinoma (BCC) | Children & young adults (≤30 years) with relapsed/refractory solid tumors |
| Key Indications | Locally advanced BCC; Metastatic BCC | Neuroblastoma; Ewing Sarcoma; Osteosarcoma; Rhabdomyosarcoma; Liposarcoma |
| Prior Therapy Requirements | Must have relapsed after, or be ineligible for, a smoothened inhibitor (e.g., vismodegib, sonidegib) [2]. | Must have relapsed after or progressed during standard-of-care therapy [3]. |
| Disease Status | Locally advanced disease must be inoperable or contraindicated for surgery [2]. | Relapsed or refractory disease, with required disease assessment prior to enrollment [3]. |
| Key Performance Status | ECOG performance status of 0 or 1 [2]. | Lansky or Karnofsky Performance Scale score of ≥50 [3]. |
| Key Organ Function Requirements | Adequate hematopoietic, hepatic, and renal function [2]. | Adequate cardiac function (QTcF ≤480 ms), hematological recovery (ANC ≥750/μL), and hepatic function [3]. |
The rationale for selecting these patient populations is rooted in the biological role of Casein Kinase 2 (CK2).
The diagram below illustrates the core signaling pathways targeted by this compound and the logical flow of patient selection based on the associated biomarkers and disease context.
For researchers designing studies around this compound, here are detailed methodologies for key biomarker and efficacy analyses.
This protocol is used to evaluate the direct cytotoxic effect of this compound on cancer cells, as applied in the cHL study [6].
This protocol is critical for demonstrating the pharmacodynamic impact of this compound on its target pathways, such as in cHL and PDAC models [5] [6].
This protocol, used in the cHL and pediatric trial designs, evaluates the synergistic potential of this compound with other agents [3] [6].
Current application of this compound focuses on patients with advanced BCC who have failed smoothened inhibitors and young patients with high-risk relapsed/refractory solid tumors. The scientific rationale is strongly supported by CK2's role in driving pro-survival pathways and therapy resistance.
Future clinical development may expand into other CK2-driven malignancies. The exploratory findings in classical Hodgkin Lymphoma, where this compound synergized with an MMAE-based therapy and reduced PD-L1 expression, highlight its potential for combination with antibody-drug conjugates and immunotherapies [6]. Researchers should consider biomarker strategies, including assessment of CK2 expression and phosphorylation status of downstream targets like STAT3, to better select patient populations most likely to benefit from this compound therapy.
This compound (CX-4945) is a potent and highly selective small-molecule inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that regulates multiple cellular processes including cell cycle progression, growth, and differentiation [1]. CK2 is overexpressed in various cancers, making this compound a promising therapeutic agent currently in clinical trials for several oncology indications including medulloblastoma, cholangiocarcinoma, and biliary tract cancer [2] [3]. The U.S. Food and Drug Administration has granted orphan drug designation to this compound for these conditions, highlighting its therapeutic potential [3].
To support preclinical and clinical studies, robust analytical methods for quantifying this compound in biological matrices are essential. This document provides detailed protocols for sample preparation, storage conditions, and LC-MS/MS analysis of this compound validated according to FDA guidelines [2]. These methods have been successfully applied to pharmacokinetic studies in clinical trials and are critical for therapeutic drug monitoring in cancer patients [1] [2].
Proper storage and handling of this compound are crucial for maintaining stability and ensuring accurate analytical results.
Two well-validated sample preparation methods have been developed for extracting this compound from biological matrices: cation-exchange solid-phase extraction and liquid-liquid extraction.
This method has been validated for human plasma, cerebrospinal fluid (CSF), and brain tissue homogenate [1].
Table 1: Cation-Exchange Solid-Phase Extraction Procedure [1]
| Step | Procedure | Specifications |
|---|---|---|
| 1. Sample Preparation | Mix 100 μL plasma with 6 μL of 100 ng/mL ISTD working solution | For higher curve (32-20,000 ng/mL): use 25 μL plasma with 6 μL of 2 μg/mL ISTD |
| 2. Acidification | Dilute with 90 μL of 4% (w/w) O-phosphoric acid | Ensures proper binding to cation-exchange cartridge |
| 3. SPE Conditioning | Load into MCX 96-well plate pretreated with 100 μL methanol and 200 μL H₂O | Cation-exchange solid-phase extraction cartridge |
| 4. Washing | Wash with 200 μL of 2% formic acid, then 200 μL methanol | Removes interfering substances |
| 5. Elution | Elute twice using 100 μL of 5% (v/v) ammonium hydroxide in methanol | Collect eluate in 96-well collection plate |
| 6. Evaporation | Concentrate to dryness under gentle nitrogen stream at 45°C | Complete evaporation is essential |
| 7. Reconstitution | Reconstitute with methanol/H₂O (1:1, v/v) | 100 μL for lower curve, 300 μL for higher curve |
The following workflow diagram illustrates the solid-phase extraction process:
This method provides a simpler alternative suitable for most clinical laboratories [2] [3].
Table 2: Liquid-Liquid Extraction Procedure [2] [3]
| Step | Procedure | Specifications |
|---|---|---|
| 1. Sample Preparation | Aliquot 100 μL human plasma into extraction tube | Use appropriate sample volume |
| 2. Internal Standard Addition | Add internal standard (acridine orange) | Concentration appropriate for quantification |
| 3. Extraction | Add extraction solvent (ethyl acetate or mixture of n-hexane and ethyl acetate) | Vortex mix thoroughly |
| 4. Phase Separation | Centrifuge to separate organic and aqueous phases | - |
| 5. Collection | Transfer organic layer to new tube | Contains extracted this compound |
| 6. Evaporation | Evaporate to dryness under nitrogen stream | - |
| 7. Reconstitution | Reconstitute in appropriate mobile phase | Compatible with LC-MS/MS analysis |
Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides the specificity and sensitivity required for this compound quantification in biological matrices.
Both sample preparation methods have been comprehensively validated according to FDA guidelines [2].
Table 3: Method Validation Summary for this compound [1] [2] [3]
| Validation Parameter | Solid-Phase Extraction Method | Liquid-Liquid Extraction Method |
|---|
| Linear Range | 0.2-125 ng/mL and 32-20,000 ng/mL (plasma) 2-40 ng/g (brain tissue) 0.2-20 ng/mL (CSF) | 1.75-35 ng/mL (plasma) | | Precision | <15% (within-day and between-day) | CV: 7.15-9.08% (inter-day) | | Accuracy | 85-115% (within-day and between-day) | RE within ±15% (±20% for LLOQ) | | Recovery | - | Approximately 50% across concentration levels | | Matrix Effect | Validated for each matrix | Ion suppression: 18-34% | | LLOQ | 0.2 ng/mL (plasma and CSF) 2 ng/g (brain tissue) | 5 nM (∼1.4 ng absolute substance) | | Stability | Established for various conditions | - |
The validated methods for this compound analysis have been successfully applied in various research and clinical contexts:
The following diagram illustrates the role of this compound in cancer signaling pathways and therapeutic applications:
These detailed application notes and protocols provide comprehensive methodologies for this compound sample preparation, storage, and analysis. The two sample preparation approaches offer flexibility for different laboratory capabilities and research needs. The cation-exchange SPE method provides comprehensive validation across multiple biological matrices, while the LLE method offers simplicity and cost-effectiveness for plasma analysis. Proper implementation of these protocols will support ongoing research and clinical development of this compound as a promising anticancer therapeutic.
Silmitasertib (CX-4945) is a potent, selective, orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase CK2 [1]. CK2 promotes cell proliferation and survival in many cancers, and its overexpression is linked to poor prognosis [1] [2]. This compound has received Orphan Drug Designation from the U.S. FDA for advanced cholangiocarcinoma, medulloblastoma, and biliary tract cancer, and is under investigation in multiple clinical trials [1] [3]. Reliable quantification of this compound in biological matrices like human plasma is essential for therapeutic drug monitoring and pharmacokinetic studies during these trials [1] [4]. These notes detail two fully validated LC-MS/MS methods for this purpose [1] [4].
Two robust LC-MS/MS methods have been validated per FDA guidelines [1] [4]. The following table summarizes their key parameters.
Table 1: Comparison of Validated LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) [1] | Method 2: Solid-Phase Extraction (SPE) [4] |
|---|---|---|
| Extraction Technique | Liquid-Liquid Extraction | Cation-Exchange Solid-Phase Extraction |
| Calibration Range | 5 - 100 nM (≈1.75 - 35 ng/mL)* | 0.2 - 125 ng/mL & 32 - 20,000 ng/mL |
| LLOQ | 5 nM (≈1.75 ng/mL, S/N ≥5) | 0.2 ng/mL (Plasma & CSF), 2 ng/g (Brain Tissue) |
| Internal Standard (IS) | Acridine Orange | CX-4786 |
| Chromatography Column | Not specified (Optimized) | Synergi Hydro-RP (4 μm, 75 × 2.0 mm) |
| Mobile Phase | Not specified (Optimized) | A: 5 mM Ammonium Formate (pH 6.5) B: 0.1% Formic Acid in Acetonitrile | | MS/MS Transition (m/z) | Not fully specified | This compound: 350.2 → 223.2 IS (CX-4786): 316.2 → 223.2 | | Intra-/Inter-Day Precision (CV) | ≤ 11.45% (Intra-day), ≤ 9.08% (Inter-day) | < 15% (All matrices & levels) | | Intra-/Inter-Day Accuracy (RE) | Within ±15% (±20% for LLOQ) | 85-115% (All matrices & levels) | | Recovery | ~50-57% (Concentration-independent) | Not explicitly stated | | Matrix Effect | Ion suppression (18-34%) noted, no impact on validation | Validated; no significant impact | | Key Advantage | Simple, low-cost, accessible for any MS lab | Wide dynamic range, applicable to CSF & brain tissue |
*Molecular weight of this compound is approximately 350.3 g/mol [4].
This method uses a simple LLE, ideal for laboratories seeking a straightforward, cost-effective approach.
The following diagram illustrates the LLE workflow.
Figure 1: Workflow for LLE Sample Preparation
This method uses cation-exchange SPE, offering excellent clean-up and sensitivity for a wide concentration range.
The following diagram illustrates the SPE workflow.
Figure 2: Workflow for SPE Sample Preparation
Both methods were validated according to FDA guidelines, meeting acceptance criteria for key bioanalytical parameters [1] [4].
Table 2: Key Validation Parameters and Results
| Validation Parameter | Method 1 (LLE) [1] | Method 2 (SPE) [4] | FDA Guideline Acceptance |
|---|---|---|---|
| Selectivity | No interfering peaks at retention times from 6 different plasma lots. | No significant interference in blank human plasma, CSF, or brain homogenate. | No co-eluting interference >20% of LLOQ. |
| Linearity | R² ≥ 0.99 (5-100 nM). | R² > 0.99 across all ranges in all matrices. | R² ≥ 0.99 (or equivalent). |
| Precision (CV) | Intra-day: ≤11.45% Inter-day: ≤9.08% | Within-day & between-day: < 15% for all QCs in all matrices. | ≤15% (≤20% for LLOQ). | | Accuracy (RE) | Within ±15% (±20% for LLOQ). | 85-115% for all QCs in all matrices. | ±15% (±20% for LLOQ). | | Recovery | ~50-57%, consistent and precise (CV ~15-18%). | Not explicitly stated, but validated. | Consistent and reproducible. | | Matrix Effect | Ion suppression (18-34%) observed but did not affect method performance. | Validated; no significant impact on accuracy and precision. | IS-normalized MF should be consistent. | | Carryover | Not detected (acetonitrile wash between injections). | Implied by validation, not explicitly stated. | Negligible (<20% of LLOQ). |
The two presented LC-MS/MS methods provide robust and reliable options for quantifying this compound in human plasma.
Researchers can select the most appropriate method based on their specific sensitivity requirements, available laboratory resources, and the scope of their clinical study.
Casein kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays fundamental roles in regulating cellular processes including proliferation, survival, and differentiation. CK2 exists as a tetrameric complex typically composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β). This kinase is notably overexpressed in multiple cancers and contributes to oncogenesis through phosphorylation of numerous substrates involved in cell growth and apoptotic resistance pathways. The deregulation of CK2 has been documented across various cancer types, including colorectal, pancreatic, breast, and hematological malignancies, making it an attractive therapeutic target for oncology drug development [1] [2].
This compound (formerly known as CX-4945) is a potent and selective ATP-competitive small molecule inhibitor of CK2, demonstrating nanomolar potency against the kinase. It possesses unusual structural characteristics for a kinase inhibitor, including a free carboxylic acid group, which contributes to its binding affinity and selectivity profile. This compound has demonstrated promising antitumor activity in various preclinical cancer models and has advanced to clinical trials for both solid tumors and hematological malignancies, including phase I/II studies for medulloblastoma and cholangiocarcinoma [3] [4]. Recent research has revealed that this compound also exhibits significant off-target activity against DYRK1A and GSK3β kinases, which are involved in neurodegenerative diseases, diabetes, and circadian rhythm regulation. This polypharmacology profile presents opportunities for therapeutic repurposing beyond oncology applications [5].
The inhibition of CK2 with this compound directly impacts cancer cell viability, which can be quantified using standardized metabolic activity assays. These assays provide a reliable method for evaluating the cytotoxic effects of this compound across various cancer cell lines:
Protocol: Seed cells in 96-well plates at a density of 2-5×10³ cells/well and allow to adhere overnight. Treat with serially diluted this compound (typical concentration range: 1-100 μM) for 48-72 hours. Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with a reference wavelength of 630 nm. Normalize data to vehicle-treated controls to calculate percentage viability [1].
Key Observations: this compound treatment (25 μM, 48 hours) significantly reduces viability in multiple colorectal cancer (CRC) cell lines: SW-480 (~60%), DLD-1 (~70%), HT-29 (~65%), and HCT-116 (~70%). Normal colon epithelial CoN cells show reduced sensitivity (~30% decrease), suggesting a therapeutic window for this compound between malignant and non-malignant cells [1].
The long-term anti-tumorigenic effects of this compound can be evaluated through clonogenic assays that measure anchorage-independent growth:
Protocol: Prepare base layer of 0.5% agar in complete culture medium in 6-well plates. Harvest trypsinized cells and resuspend in 0.35% agar medium containing appropriate this compound concentrations. Layer 10,000 cells/well over base agar and allow to solidify. Incubate plates for 21 days at 37°C with 5% CO₂, adding fresh medium with corresponding this compound concentrations twice weekly. Stain colonies with 0.005% crystal violet and count colonies >50 μm using an automated colony counter or manual microscopy [1].
Key Observations: this compound treatment produces a dose-dependent reduction in both the number and size of colonies formed by DLD-1 colorectal cancer cells after 21 days of treatment, demonstrating its potent effect on decreasing tumorigenic potential [1].
Table 1: Cell Viability and Proliferation Response to this compound Treatment
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Viability Reduction | Assay Type |
|---|---|---|---|---|---|
| DLD-1 | Colorectal | 25 μM | 48 hours | ~70% | MTT |
| HCT-116 | Colorectal | 25 μM | 48 hours | ~70% | MTT |
| HT-29 | Colorectal | 25 μM | 48 hours | ~65% | MTT |
| SW-480 | Colorectal | 25 μM | 48 hours | ~60% | MTT |
| CoN | Normal colon epithelial | 25 μM | 48 hours | ~30% | MTT |
| DLD-1 | Colorectal | Increasing concentrations | 21 days | Dose-dependent | Clonogenic |
The direct interaction between this compound and kinase targets can be quantified using microscale thermophoresis, which measures the directed movement of molecules in temperature gradients:
Protocol: Express and purify recombinant kinase domains (DYRK1A: residues 126-490; GSK3β: residues 26-383) with C-terminal His-tags in E. coli. Label purified kinases with fluorescent dye following manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer (typically 20 mM HEPES, 50 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, pH 7.5). Mix constant concentration of labeled kinase (DYRK1A: 20 nM; GSK3β: 62.5 nM) with varying concentrations of this compound and incubate for 15-30 minutes at room temperature. Load samples into premium coated capillaries and measure thermophoresis using a Monolith NT.115 instrument. Analyze data using MO.Affinity Analysis software to determine dissociation constants (Kd) [5].
Key Observations: MST analysis demonstrates that this compound strongly binds both DYRK1A and GSK3β with nanomolar affinities. Reported Kd values are 1.8 nM for DYRK1A and 37.8 nM for GSK3β, indicating higher affinity for DYRK1A than the reference inhibitor harmine (Kd = 13.4 nM) and comparable affinity for GSK3β relative to 1-azakenpaullone [5].
The functional inhibition of kinase activity by this compound can be measured using immunoblot-based phosphorylation assays:
Protocol: Culture cells to 70-80% confluence and treat with this compound (typically 7.5-25 μM) for 16-24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve equal protein amounts by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% BSA or non-fat milk and probe with primary antibodies against phospho-targets (e.g., pS6K1-Thr389, pS6-Ser235/236, pAkt-Ser129) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence. Quantify band intensities using densitometry software [1] [2].
Key Observations: this compound treatment (16 hours) significantly reduces phosphorylation of S6K1 at Thr389 and S6 at Ser235/236, indicating inhibition of mTORC1 signaling. Similar effects are observed upon CK2α silencing with specific siRNA, confirming target specificity [1].
Table 2: Direct Kinase Binding and Functional Inhibition by this compound
| Kinase Target | Assay Type | This compound Affinity/ Potency | Experimental Conditions | Key Findings |
|---|---|---|---|---|
| CK2α | Functional | Kᵢ = 380 pM | In vitro kinase assay | Primary target |
| DYRK1A | MST binding | Kd = 1.8 nM | Recombinant kinase domain | High affinity |
| GSK3β | MST binding | Kd = 37.8 nM | Recombinant kinase domain | Moderate affinity |
| DYRK1A | Kinase activity | IC₅₀ = ~35 nM | Cook activity assay | Functional inhibition |
| mTORC1 pathway | Immunoblotting | 7.5-25 μM (cellular) | Cell-based treatment | Reduced pS6K1, pS6 |
This compound's effects on cell cycle progression can be evaluated through flow cytometric analysis:
Protocol: Harvest this compound-treated and control cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash fixed cells and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL). Incubate for 30 minutes at 37°C protected from light. Analyze DNA content using a flow cytometer with appropriate excitation (488 nm) and emission filters (>570 nm). Use software such as ModFit or FlowJo to determine cell cycle phase distributions [1].
Key Observations: this compound treatment induces dose-dependent G2/M cell cycle arrest in colorectal cancer cells. At 24 hours post-treatment, a significant increase in G2/M population is observed, which becomes more pronounced at 48 hours. This is accompanied by a corresponding decrease in G0/G1 population. The G2/M arrest occurs regardless of PIK3CA mutation status, as demonstrated in both DLD-1 (PIK3CA mutant) and SW-480 (PIK3CA wild-type) cells [1].
The induction of programmed cell death by this compound can be assessed through multiple complementary approaches:
Protocol for Annexin V/PI Staining: Harvest cells by gentle trypsinization, wash with cold PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour. Use caspase inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., necrostatin-1s) to delineate specific cell death pathways [1].
Key Observations: this compound treatment for 48 hours induces late apoptosis as evidenced by increased Annexin V+/PI+ staining and PARP-1 cleavage. The cell death induced by this compound is not rescued by the pan-caspase inhibitor Z-VAD-FMK or the necroptosis inhibitor necrostatin-1s, suggesting involvement of alternative cell death mechanisms. Further investigation reveals that this compound promotes methuosis-like cell death characterized by massive cytoplasmic vacuolization derived from macropinocytosis [1].
The following diagram illustrates the key intracellular signaling pathways affected by this compound treatment and their functional consequences:
Table 3: Comprehensive Summary of this compound Effects Across Experimental Models
| Experimental Model | Assay Endpoint | This compound Concentration | Result/Effect Size | Biological Interpretation |
|---|---|---|---|---|
| Colorectal cancer cells | Viability (MTT) | 25 μM, 48 hours | 60-70% reduction | Selective cytotoxicity to cancer cells |
| DLD-1 cells | Clonogenicity | Dose-dependent, 21 days | Significant reduction | Long-term anti-tumorigenic effect |
| DLD-1 cells | Cell cycle | 25 μM, 48 hours | G2/M arrest | Cell cycle disruption |
| DLD-1 cells | Apoptosis | 25 μM, 48 hours | Annexin V+/PI+ increase | Late apoptosis induction |
| DLD-1 cells | mTORC1 signaling | 25 μM, 16 hours | Reduced pS6K1, pS6 | Pathway inhibition |
| CK2α siRNA | mTORC1 signaling | N/A, 16 hours post-transfection | Reduced pS6K1 | Target validation |
| In vitro binding | DYRK1A affinity | Kd = 1.8 nM | High affinity | Polypharmacology |
| In vitro binding | GSK3β affinity | Kd = 37.8 nM | Moderate affinity | Polypharmacology |
| Immune cells | PD-L1 stability | 7.5-10 μM, 24 hours | Reduced PD-L1 | Immune activation potential |
When implementing this compound inhibition assays, several technical aspects require careful consideration. For cellular assays, this compound is typically prepared as a 10-100 mM stock solution in DMSO, with final DMSO concentrations not exceeding 0.1% to maintain cell viability. Treatment duration varies based on assay endpoints: shorter treatments (16-24 hours) for immediate signaling responses, and longer treatments (48-72 hours) for viability and cell death assessments. For direct binding assays, this compound's fluorescence properties should be considered in MST or FRET assays, potentially requiring control experiments to account for compound autofluorescence [5] [1].
The off-target effects of this compound on DYRK1A and GSK3β should be considered when interpreting results, particularly at higher concentrations (>10 μM). Appropriate control experiments using selective inhibitors of these kinases or genetic approaches (siRNA, CRISPR) can help delineate CK2-specific effects from off-target activities. Additionally, this compound's effects on PD-L1 stabilization through CK2 inhibition present opportunities for combination with immune checkpoint inhibitors, which may be relevant for translational applications [5] [2].
The experimental approaches outlined here support diverse research applications. The mechanistic studies of CK2 signaling in cancer biology can leverage these protocols to understand pathway regulation and functional consequences. For drug discovery and development, these assays provide robust methods for evaluating CK2 inhibitors and characterizing their polypharmacology profiles. In translational research, these protocols enable the investigation of this compound's effects on immune checkpoint regulation and potential combinations with immunotherapies. Furthermore, the repurposing potential for diabetes and neurodegenerative diseases can be explored using the DYRK1A/GSK3β inhibition assays [5] [2].
This compound represents a versatile chemical probe and clinical candidate for targeting CK2 and related kinases. The comprehensive suite of assays described herein enables researchers to thoroughly characterize the intracellular activity inhibition profiles of this compound across various experimental contexts. The compound's multi-kinase inhibition profile presents both challenges for target deconvolution and opportunities for therapeutic repurposing. These standardized protocols support the systematic evaluation of this compound's mechanisms of action, off-target activities, and potential therapeutic applications in oncology, immunology, and beyond.
The table below summarizes the core problem and the evidence from recent literature.
| Aspect | Key Findings from Literature |
|---|---|
| Core Problem | Low antiproliferative cell activity (IC50 > 1 μM across multiple cancer cell lines) despite potent biochemical CK2α inhibition (IC50 = 1 nM) [1]. |
| Suggested Cause | Low levels of kinase selectivity and properties leading to low cellular permeability [1]. The excellent enzymatic activities of a dual inhibitor derived from Silmitasertib did not transfer into good anti-proliferative effects, potentially due to low permeability [2]. |
| Emerging Solution | Development of novel, highly selective bivalent CK2α inhibitors (e.g., APL-5125) that engage a unique cryptic binding site (αD pocket). These are reported to have superior cellular potency and selectivity [1]. |
Q1: Why is there a discrepancy between this compound's biochemical and cellular activity? The primary reason is that this compound is a Type 1 kinase inhibitor, meaning it binds only in the highly conserved ATP-binding site [1]. This leads to low kinase selectivity and potential off-target effects. Furthermore, its physicochemical properties likely result in poor cellular permeability, preventing it from effectively reaching its intracellular target in sufficient concentrations [2] [1].
Q2: What experimental evidence confirms the cellular permeability issue? Studies on dual inhibitors that hybridize the this compound structure provide indirect evidence. One publication noted that a dual inhibitor (Compound 13) combining this compound and SAHA showed excellent enzymatic inhibition but poor anti-proliferative effects against several cancer cell lines. The authors concluded this was "might be due to the low permeability of compound 13 in cell" [2].
Q3: Are there any recommended experimental workarounds for using this compound in vitro? While the search results do not provide direct formulation solutions, they suggest a strategic shift. The field is moving towards bivalent inhibitors that bind both the ATP site and a unique αD pocket on CK2α. This approach has yielded compounds like APL-5125 with significantly improved cellular potency and selectivity [1]. Researchers might consider:
Q4: What is the clinical status of this compound? According to the search results, this compound remains an investigational drug and is involved in several clinical trials for conditions including recurrent medulloblastoma, cholangiocarcinoma, and basal cell carcinoma [3] [4] [5]. It has not yet received full FDA approval for any indication.
To systematically diagnose and address cellular activity issues in your lab, you can follow this experimental workflow. The diagram below outlines the key steps from initial experiments to data interpretation and potential solutions.
Supporting Experimental Details:
I hope this technical support center provides a clear understanding of the challenges associated with this compound's cellular permeability and offers actionable pathways for your research.
Matrix effects (MEs) in LC-MS/MS occur when compounds co-eluting with your analyte suppress or enhance its ionization, leading to inaccurate results [1] [2]. For Silmitasertib in biological matrices like plasma, the primary interferents are often phospholipids [1] [3].
The proposed mechanisms include:
Before implementing solutions, it's crucial to assess the extent of MEs in your method. The following table summarizes two common approaches.
| Method | Brief Procedure | Interpretation |
|---|
| Post-Extraction Spiking [4] [2] | Compare the analyte signal in neat solution (A) with the signal of the same amount spiked into a blank, extracted matrix (B). | Matrix Effect (%) = (B / A) × 100% A value of 100% indicates no effect. <100% indicates suppression; >100% indicates enhancement. | | Post-Column Infusion [4] [2] | Continuously infuse the analyte into the LC eluent while injecting a blank matrix extract. | Observe the signal baseline. A dip at the analyte's retention time indicates ion suppression, while a peak indicates enhancement. |
The workflow below outlines the logical process for detecting and addressing matrix effects.
Once matrix effects are confirmed, you can employ the following strategies to mitigate them.
The goal is to remove phospholipids and other interferents while efficiently recovering this compound.
Adjusting the LC method can separate this compound from co-eluting interferents.
This is critical for compensating for any residual matrix effects that cannot be fully eliminated.
This workflow details the sample preparation steps for effective cleanup.
The table below compares the two main sample preparation techniques based on published methods.
| Parameter | Cation-Exchange SPE [5] [6] | Liquid-Liquid Extraction [7] |
|---|---|---|
| Principle | Solid-phase binding and washing | Liquid-phase partitioning |
| Matrix Effect | Effectively minimized through selective washing | Shows ion suppression (18-34% in one study) but is accounted for by internal standard |
| Recovery | Expected to be high and consistent | Good and reproducible |
| Complexity & Cost | Higher; requires specialized plates and vacuum manifolds | Lower; can be performed with common lab equipment |
| Throughput | High, amenable to 96-well plate automation | Can be lower due to manual transfer steps |
Q1: What is the single most important step I can take to reduce matrix effects for this compound quantification? The most crucial step is implementing a selective sample clean-up procedure, such as cation-exchange SPE, which is specifically designed to remove phospholipids—the primary source of ion suppression in plasma [1] [5] [3].
Q2: Can I just use protein precipitation (PPT) for this compound analysis? While PPT is simple and fast, it is not recommended for robust quantification. PPT primarily removes proteins but leaves behind most of the phospholipids, which then cause significant matrix effects and lead to poor data quality [3].
Q3: If I can't get a stable isotope internal standard, what are my options? A well-chosen structural analog (e.g., CX-4786) can be a viable alternative [5] [6]. However, for the best possible accuracy and precision, especially when method robustness is critical, investing in a SIL-IS is strongly advised [1] [4].
The following validated methods for this compound in human plasma provide a baseline for expected performance, including the lack of reported carryover in one method.
| Extraction Method | Chromatography | Mass Spectrometry (MRM) | Reported Carryover? |
|---|
| Liquid-Liquid Extraction (LLE) [1] | Reverse-phase column | This compound: 350.2 → 223.2 [1] ISTD (Acridine Orange): Not fully specified | No carry-over was observed [1] | | Cation-Exchange SPE [2] [3] | Synergi Hydro-RP column with gradient elution [3] | This compound: 350.2 → 223.2 [2] [3] ISTD (CX-4786): 316.2 → 223.2 [2] [3] | Not explicitly mentioned |
Carryover can originate from the autosampler, the column, or the mobile phase. The workflow below outlines a systematic approach to isolate and resolve the issue.
The autosampler needle and injection loop are common culprits. Standard wash solvents like methanol or acetonitrile may not effectively remove lipophilic compounds [4].
Analytes can be strongly retained on the stationary phase of the column and elute in subsequent runs [4].
Contamination can originate from the solvent reservoirs or the LC system itself [4].
What is the recommended internal standard (ISTD) for this compound quantification? Two different ISTDs have been used in validated methods: CX-4786 [2] [3] and acridine orange [1]. CX-4786 is structurally very similar to this compound, which is often ideal for stable isotope dilution methods.
What are the mass transitions (MRM) for this compound? The consistent MRM transition used for this compound quantification across multiple studies is m/z 350.2 → 223.2 [2] [3]. The transition for the ISTD CX-4786 is m/z 316.2 → 223.2 [2] [3].
Understanding why resistance occurs is the first step. The table below outlines primary resistance mechanisms to Silmitasertib monotherapy and the corresponding synergistic drug combinations supported by recent research.
| Mechanism of Resistance | Proposed Combination Strategy | Synergistic Effect & Key Findings | Relevant Cancer Models |
|---|---|---|---|
| Upregulated DNA Repair Pathways [1] | Cisplatin | Strong synergy (CI<1); Low-dose combo overcomes CCRT resistance; Reduces cell proliferation, migration, and colony formation [1]. | Cervical Cancer |
| Compensatory Pro-survival Signaling (e.g., BCR, Bcl-2 family) [2] | Ibrutinib (BTKi) and Venetoclax (Bcl-2i) | Enhances cytotoxicity; Disrupts CK2-mediated sustainment of BCR signaling (BTK, AKT, NF-κB) and Mcl-1 expression [2]. | Mantle Cell Lymphoma (MCL) |
| Constitutive Survival Pathway Activation (NF-κB, STAT3, AKT) [3] | Monomethyl Auristatin E (MMAE) | Synergistic induction of apoptosis (CI<1); CK2i decreases PD-L1 expression, enhancing targeted cytotoxicity [3]. | Classical Hodgkin Lymphoma (cHL) |
| Microtubule Inhibitor Resistance [3] | Brentuximab Vedotin (Antibody-drug conjugate containing MMAE) | Synergy demonstrated via CK2 inhibition; Proposed strategy to overcome resistance to the ADC itself [3]. | Classical Hodgkin Lymphoma (cHL) |
| Hormone-Independent ERα Signaling [4] | Tamoxifen / Endocrine Therapy | Disrupts ERα/HSP90 interaction, driving proteolysis of both ERα66 and tamoxifen-resistant ERα36 isoforms [4]. | Tamoxifen-Resistant Breast Cancer |
Here are detailed methodologies for evaluating these combinations in your in vitro models.
This protocol is designed to test the hypothesis that this compound sensitizes cancer cells to cisplatin by inhibiting DNA repair.
Cell Viability & Synergy Assay
Functional Validation Assays
This protocol assesses the ability of this compound to overcome resistance to BH3-mimetics and BTK inhibitors in hematological malignancies.
Cell Viability & Synergy Assay
Apoptosis Analysis by Flow Cytometry
Mechanistic Validation by Western Blot
The diagram below illustrates the core logic of how combination therapies overcome common resistance mechanisms to this compound monotherapy.
Q1: What is a key pharmacokinetic property of this compound that could limit its efficacy in some models? A1: Some highly potent dual CK2/HDAC inhibitor compounds derived from this compound showed low cellular permeability despite excellent enzymatic activity, which prevented good anti-proliferative effects in cancer cell lines [5]. This highlights the need to assess not just IC50 but also cellular uptake in your models.
Q2: Beyond classic apoptosis, what other cell death mechanisms can this compound trigger? A2: In colorectal cancer cells, this compound can induce a non-apoptotic, methuosis-like cell death. This is characterized by massive cytoplasmic vacuolization derived from catastrophic macropinocytosis, leading to abolition of tumorigenicity [6].
Q3: My in vivo data isn't matching in vitro results. What should I consider? A3: First, verify that the dosing schedule achieves sufficient target inhibition in the tumor. The phase 1 BCC trial used 1000 mg twice daily [7] [8]. Second, analyze the tumor microenvironment for potential compensatory survival signals from the stroma that could necessitate a combination approach, as seen in hematological cancers [3] [2].
| Aspect | Details |
|---|---|
| Reported Safety Finding | Adverse effects (AEs) led to treatment discontinuation in 24% of patients. [1] |
| Tolerability Context | This discontinuation rate was reported to compare favorably with other first-line treatments like vismodegib and sonidegib. [1] [2] |
| Clinical Efficacy | Disease control rates: 80% (metastatic), 65% (locally advanced). Median progression-free survival: 9.2 months (locally advanced), 3.7 months (metastatic). [1] [2] |
| Information Gap | No specific types, grades, or management protocols for the adverse effects are provided in the search results. |
Beyond its primary target, this compound shows significant affinity for other kinases. Understanding this mechanism is crucial for researchers as it may inform the biological basis of both efficacy and potential toxicity.
The following diagram illustrates the primary and off-target kinase interactions of this compound and their downstream cellular effects, as identified in the research.
The tables below summarize key data on this compound's clinical progress and its interaction with the BBB, which is central to troubleshooting brain penetration issues.
Table 1: Recent Clinical Trial Data for this compound
| Tumor Type | Trial Phase | Key Efficacy Findings | Key Safety Findings |
|---|
| Advanced Basal Cell Carcinoma [1] [2] | Phase 1 | - Disease Control Rate (DCR): 65% (Locally Advanced), 80% (Metastatic) [1].
Table 2: this compound's Properties and Blood-Brain Barrier (BBB) Interaction
| Aspect | Details | Experimental Evidence / Rationale |
|---|---|---|
| CK2 Inhibition & BBB Homeostasis | Restores BBB integrity by upregulating tight junction expression [3] [5]. | In vitro hCMEC/D3 model & in vivo GBM xenograft; counters LPS- or tumor-induced BBB disruption [3] [5]. |
| Direct Antitumor Activity in CNS | Induces apoptosis, reduces proliferation in glioblastoma (GBM) cells [3] [5]. | In vitro U-87 MG GBM cell line; inhibited proliferation and modulated PI3K/Akt and JAK/STAT pathways [3] [5]. |
| Challenges for Brain Delivery | Must cross the intact BBB, which excludes >98% of small-molecule drugs [6]. | BBB is a semi-permeable membrane with tight junctions, efflux pumps, and metabolizing enzymes [7] [6]. |
Preclinical evidence confirms that this compound can affect the brain environment. It has shown efficacy in in vitro BBB models and in vivo glioblastoma xenograft models, indicating it can reach therapeutic targets [3] [5]. Its ability to restore BBB homeostasis further supports its interaction with CNS cellular components [3] [5].
For researchers aiming to directly measure and improve this compound's brain penetration, here is a foundational experimental workflow.
Detailed Methodology:
In Vitro BBB Model:
In Vivo Animal Model:
Scenario 1: Low brain concentration in wild-type animal models.
Scenario 2: Variable efficacy in different brain tumor models.
Scenario 3: Compound shows efficacy in vitro but fails in vivo.
Understanding the BBB's structure is critical for developing strategies to overcome it. The diagram below illustrates its key components.
The BBB is a complex multicellular structure. Brain microvascular endothelial cells are the primary barrier, sealed by tight junctions that severely restrict the paracellular (between cells) diffusion of substances [6]. These cells are supported and regulated by pericytes and the end-feet of astrocytes, forming the "neurovascular unit" [6]. For a drug to cross the intact BBB, it must typically use transcellular pathways, such as passive diffusion (favored for small, lipophilic molecules) or active transport via specific transporters [7] [6].
This section provides a detailed methodology based on a validated LC-MS/MS method [1] [2].
Step-by-Step Procedure:
Performance Data of the LLE Method: The table below summarizes key validation parameters for this LLE method [1] [2].
| Parameter | Result | Notes |
|---|---|---|
| Average Recovery | ~50-60% | Recovery was consistent across low (15 nM), medium (50 nM), and high (100 nM) concentrations [1] [2]. |
| Precision (CV) | 7.15% - 11.45% | Measured as the Coefficient of Variation (CV) for inter- and intra-day studies, meeting FDA guidelines [1] [2]. |
| Matrix Effect (Ion Suppression) | 18% - 34% | Significant ion suppression was observed but did not affect the accuracy of the calibration functions [1] [2]. |
| Lower Limit of Quantification (LLOQ) | 5 nM | Signal-to-noise ratio (S/N) was at least 5:1 [1] [2]. |
The following table compares the validated LLE method with an alternative SPE method documented in the literature, which uses a cation-exchange sorbent (MCX plate) [3].
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Extraction Principle | Partitioning between immiscible liquids [1] [2] | Selective binding to a cation-exchange sorbent [3] |
| Procedure Complexity | Simple, fewer steps [1] [2] | More complex, requires conditioning and washing steps [3] |
| Cost | Lower (uses common solvents) [1] [2] | Higher (requires specialized SPE plates) [3] |
| Reported Recovery | ~50-60% [1] [2] | 85-115% [3] |
| Throughput | Suitable for standard throughput | Amenable to higher throughput (96-well plate format) [3] |
| Key Advantage | Ease of implementation in any lab with mass spectrometry [1] [2] | Higher and more consistent recovery; wider dynamic range (0.2 - 20,000 ng/mL) [3] |
Q1: The recovery for our in-house LLE method is consistently low (~40%). What could be the cause? A: Low recovery in LLE is often related to incomplete partitioning of the analyte. Based on the established method, ensure you are using the recommended solvent mixture of ethyl acetate and n-hexane [1] [2]. If you are using a different solvent system, this could be the primary cause. Furthermore, the validated method itself has a recovery of approximately 50-60%, so results around 40% indicate a need for optimization [1] [2].
Q2: Our LC-MS/MS analysis shows significant ion suppression for this compound. How can this be mitigated? A: Ion suppression is a known issue with the LLE method, with reported effects between 18% and 34% [1] [2]. This is likely due to co-eluting matrix components.
Q3: We need a higher recovery and a broader dynamic range for our pharmacokinetic study. What is the recommended approach? A: For applications requiring high recovery and a wide dynamic range (e.g., from 0.2 to 20,000 ng/mL), the cation-exchange SPE method is explicitly recommended by the literature. This method has been validated to achieve recoveries between 85% and 115% across this extensive range [3].
The following diagram illustrates the logical decision process for selecting and troubleshooting an extraction method for this compound.
This compound (CX-4945) is an orally bioavailable, potent, and selective small-molecule inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that is overexpressed in many cancers and promotes cell proliferation and survival. [1] CK2 regulates multiple critical signaling pathways including PI3K/AKT, NF-κB, Wnt, JAK/STAT, Notch1, Hedgehog/Gli1, and p53. [1] The U.S. FDA has granted orphan drug designation to this compound for advanced cholangiocarcinoma, medulloblastoma, and biliary tract cancer, accelerating its clinical development. [1]
Table: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Target | Casein kinase 2 (CK2) |
| Mechanism | ATP-competitive inhibition (Kᵢ = 0.38 nM) |
| Key Regulated Pathways | PI3K/AKT, NF-κB, Wnt, JAK/STAT, Hedgehog |
| FDA Orphan Designations | Cholangiocarcinoma, Medulloblastoma, Biliary Tract Cancer |
| Clinical Status | Phase I/II trials ongoing for multiple cancers |
The following diagram illustrates the key signaling pathways affected by CK2 inhibition and how this compound enhances combination therapies:
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The following validated LC-MS/MS methods provide reliable approaches for researchers.
Table: Validated LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Multiple Matrices) |
|---|---|---|
| Sample Preparation | Liquid-liquid extraction with ethyl acetate/n-hexane mixture | Cation-exchange solid-phase extraction |
| Linear Range | 1.75–35 ng/mL (5–100 nM) | Plasma/CSF: 0.2–20,000 ng/mL Tissue: 2–40 ng/g | | LLOQ | 1.75 ng/mL (5 nM) | Plasma/CSF: 0.2 ng/mL Brain tissue: 2 ng/g | | Precision (CV) | Intra-day: 3.04–11.45% Inter-day: 7.15–9.08% | Not specified | | Accuracy (RE) | Intra-day: ±11.82% Inter-day: ±8.57% | Within ±15% across range | | Key Applications | Therapeutic drug monitoring in clinical labs | CNS penetration studies, pediatric brain tumors | | Reference | [1] | [2] |
For most laboratory settings, the liquid-liquid extraction method provides a cost-effective approach [1]:
This compound demonstrates synergistic effects with multiple chemotherapeutic agents across various cancer types. The table below summarizes key combination therapies with corresponding efficacy metrics.
Table: Clinically Demonstrated this compound Combination Therapies
| Combination Therapy | Cancer Type | Efficacy Outcomes | Synergistic Mechanism | Clinical Trial Phase |
|---|
| Gemcitabine + Cisplatin | Cholangiocarcinoma | mPFS: 11.2 months mOS: 17.4 months ORR: 32.1% DCR: 79.3% | CK2 inhibition enhances DNA damage response | Phase Ib/II [3] [4] | | Venetoclax | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Strong synergism in 4/6 cell lines EC₅₀ reduction up to 99.9% Enhanced apoptosis in primary samples | MCL1 downregulation via GSK3β activation | Preclinical [5] | | Standard-of-care agents | Breast Cancer (Tamoxifen-resistant) | Concentration-dependent decrease in proliferation Spheroid growth repression | Disruption of ERα/HSP90 interaction, ERα66/36 degradation | Preclinical [6] |
The phase Ib/II study of this compound with gemcitabine and cisplatin for cholangiocarcinoma demonstrated particularly promising results [3] [4]:
Researchers frequently encounter specific technical challenges when working with this compound in combination therapy studies. The following table addresses common issues and provides evidence-based solutions.
Table: this compound Combination Therapy Troubleshooting Guide
| Problem | Potential Causes | Solutions | Supporting References |
|---|
| Poor analytical sensitivity | Matrix effects, suboptimal extraction, ion suppression | - Use cation-exchange SPE for complex matrices
Q1: What is the primary molecular mechanism of this compound? A1: this compound is a potent, selective, ATP-competitive inhibitor of casein kinase 2 (CK2) with a Kᵢ value of 0.38 nM. CK2 is a serine/threonine kinase that promotes cell proliferation and survival through multiple signaling pathways including PI3K/AKT, NF-κB, and Hedgehog. [1]
Q2: Which cancer types show the most promise for this compound combination therapy? A2: Based on current evidence, cholangiocarcinoma, acute lymphoblastic leukemia (particularly venetoclax-resistant forms), breast cancer (including tamoxifen-resistant), and medulloblastoma have shown significant responses to this compound combinations in clinical and preclinical studies. [1] [3] [5]
Q3: What is the recommended dosing sequence for this compound combinations? A3: Preclinical data suggests that administering this compound 2-4 hours before the combination partner often maximizes synergy, particularly for combinations with venetoclax or chemotherapeutic agents, as this allows for adequate target engagement and downstream effects (e.g., MCL1 degradation) before introducing the secondary agent. [5]
Q4: What cellular models best predict this compound combination efficacy? A4: Patient-derived xenograft cells, 3D spheroid cultures, and isogenic resistant cell lines have demonstrated better predictive value than conventional 2D cultures. For hematological malignancies, primary patient samples cultured ex vivo provide the most clinically relevant data. [6] [5]
Q5: How can I confirm adequate target engagement in my experimental system? A5: Monitor phosphorylation of known CK2 substrates (such as Cdc37 or Akt), assess ERα36 protein stability in breast cancer models, or evaluate MCL1 degradation kinetics in hematological models. These serve as reliable pharmacodynamic markers of CK2 inhibition. [6] [5]
Q6: What controls are essential for this compound combination studies? A6: Include single-agent controls for both drugs, vehicle control, synergy analysis using methods like Loewe or Bliss models, and apoptosis assays (annexin V/PI staining) to confirm mechanism of cell death. For in vivo studies, include pharmacokinetic monitoring of all agents. [5]
The following diagram illustrates a comprehensive workflow for evaluating this compound combination therapies:
Experimental Design
Cell Seeding and Treatment
Viability Assessment
Synergy Analysis
Mechanistic Follow-up
Before troubleshooting, it's crucial to confirm that the vacuolation you are observing aligns with the established KRAS-driven phenotype.
| Characteristic | Observed KRAS-Induced Phenotype [1] |
|---|---|
| Inducing Factor | Expression of activated, GTP-bound mutants of H-Ras(G12V) and K-Ras4B(G12V). |
| Vacuole Markers | Vacuoles are positive for LAMP1, a lysosomal marker. |
| Cell Death Type | Non-apoptotic (caspase-independent); also described as autophagic cell death or Type-II programmed cell death. |
| Key Dependence | Requires Ras farnesylation and membrane association. |
The search results indicate that KRAS-induced vacuolation operates through a non-canonical pathway. The table below summarizes key investigative findings.
| Experimental Approach | Finding & Implication [1] |
|---|---|
| Effector Domain Mutations | Mutations in the Ras effector domain that impair Raf, PI3K, or RalGDS binding do not block vacuolation. |
| Inhibitor Studies | The MEK inhibitor PD98059 does not suppress vacuolation. |
| Constitutively Active Effectors | Expression of active Raf-CaaX does not mimic the vacuolation effect. |
| Conclusion | Vacuolation is not mediated by the major canonical Ras effectors (Raf/MAPK, PI3K, RalGDS). The relevant signaling pathway is unconventional and not yet fully defined. |
The following diagram outlines the key experimental finding that KRAS-induced vacuolation occurs independently of its major canonical effector pathways.
Here are detailed methodologies based on the literature to help you characterize the vacuolation in your cell models [1].
This protocol confirms the lysosomal origin of the vacuoles.
This protocol helps determine if the vacuolation is associated with altered autophagic flux, a process linked to this phenotype.
Q1: Is cytoplasmic vacuolation in KRAS mutant cells a protective or a cell death mechanism? In the context of glioblastoma and other specific tumor cells, the evidence suggests it is a form of non-apoptotic cell death. Cells with massive vacuolation round up, detach from the substrate, and ultimately disintegrate without classic signs of apoptosis like caspase activation or DNA fragmentation [1].
Q2: My KRAS mutant cells show vacuolation after drug treatment. Does this mean the drug is working? It depends on the drug's mechanism. Some compounds, like the V-ATPase inhibitor 249C, are designed to induce lysosomal dysfunction and autophagy inhibition, leading to vacuolation and cell death in Ras-mutant cells [2]. However, vacuolation could also be an off-target effect. You should correlate this phenotype with your drug's intended target and overall cell viability assays.
Q3: Are all KRAS mutations equally likely to cause this type of vacuolation? The core phenomenon has been observed with common activating mutations like G12V in both H-Ras and K-Ras [1]. However, different KRAS mutations rewire cellular metabolism and signaling in distinct ways [3] [4]. It is therefore possible that the propensity for, or the mechanism behind, vacuolation may vary with the specific mutant allele.
| Inhibitor Name | Primary Target | Key Characteristics / Mechanism | Clinical Stage (as of 2025) | Selectivity Profile |
|---|---|---|---|---|
| Silmitasertib (CX-4945) [1] [2] [3] | CK2 | First-in-class, ATP-competitive CK2 inhibitor [2] | Phase 2 (e.g., Basal Cell Carcinoma, Cholangiocarcinoma) [4] [3] | Limited specificity; inhibits other kinases (e.g., CLK2, DAPK3, HIPK3) [4] [5] |
| SGC-CK2-2 [1] [5] | CK2 | Derivative of CX-4945 designed for enhanced selectivity [1] [5] | Preclinical research [5] | High specificity for CK2α and CK2α' [5] |
| APL-5125 [4] | CK2α | Bivalent inhibitor; binds ATP site and cryptic αD pocket for selectivity [4] | Early-phase clinical evaluation (as of 2025) [4] | Exquisite kinase selectivity [4] |
| Onatasertib [6] | mTORC1/2 | ATP-competitive, dual TORC1/2 inhibitor [6] | Phase 1/2 (combined with anti-PD-1) [6] | Selective mTOR kinase inhibitor [6] |
When comparing kinase inhibitors, researchers focus on biochemical potency, cellular activity, and selectivity. Key experimental data for CK2 inhibitors are summarized below.
| Assay Type | This compound (CX-4945) | SGC-CK2-2 | APL-5125 |
|---|---|---|---|
| Biochemical Potency (CK2α IC₅₀) | ~1 nM [4] | Not explicitly stated, but less potent than CX-4945 [5] | Highly potent (specific value not stated) [4] |
| Cellular Potency (NanoBRET IC₅₀) | 240 nM [4] | 920 nM [4] | Not explicitly stated |
| Impact on Cell Viability | Reduces cell viability; induces cell death [1] [7] [2] | Minimal impact at concentrations that only inhibit sensitive phosphosites [1] [5] | In vivo tumor growth inhibition demonstrated [4] |
The following core protocols are used to generate comparative data for CK2 inhibitors.
1. Biochemical Kinase Assays
2. Cellular Target Engagement Assays
3. Kinase Selectivity Profiling
4. In Vivo Efficacy Studies
The following diagram illustrates the core signaling pathways regulated by CK2 and how its inhibition impacts cancer cells.
As the diagram shows, CK2 promotes cancer cell survival by simultaneously inactivating tumor suppressors and stabilizing oncogenic proteins [7] [2]. Inhibiting CK2 tilts this balance, reviving tumor suppressor activity and leading to apoptosis [7].
This compound's role in therapy is being defined by its clinical trial results and potential in combination regimens.
| Treatment Condition | Effect on Antigen Presentation (MHC-I) | Context Dependence |
|---|---|---|
| Silmitasertib alone | No measurable effect [1] [2] | Not context-dependent |
| Low-dose Interferon alone | Modest/weak increase [1] [2] | Not context-dependent |
| This compound + Low-dose Interferon | Synergistic effect; ~50% increase [1] [2] [3] | Conditional; only effective in an immune-context-positive environment with pre-existing low-level interferon signaling [1] |
The experiments validated the phenotypic outcome (increased MHC-I), but the exact molecular mechanism is still under investigation. The proposed pathway involves Casein Kinase 2 (CK2) inhibition modulating the interferon response. The diagram below illustrates this proposed mechanism.
For fellow researchers, the key implications are:
| Feature | Liquid-Liquid Extraction (LLE) Method [1] [2] | Cation-Exchange Solid-Phase Extraction (SPE) Method [3] [4] |
|---|---|---|
| Sample Preparation | Liquid-liquid extraction with ethyl acetate/n-hexane [1] | Cation-exchange solid-phase extraction [3] |
| Key Advantage | Simple, low-cost, can be performed in any laboratory with mass spectrometry [1] | Applicable to multiple matrices (plasma, CSF, brain tissue); high sensitivity [3] |
| Validated Matrices | Human plasma [1] | Human plasma, cerebrospinal fluid (CSF), brain tissue [3] |
| Calibration Range (Plasma) | 5 - 100 nM (approx. 1.75 - 35 ng/mL) [1] | 0.2 - 125 ng/mL and 32 - 20,000 ng/mL (two curves for wide range) [3] |
| LLOQ (Lower Limit of Quantification) | 5 nM (1.4 ng absolute substance) [1] | 0.2 ng/mL [3] |
| Linear Range | 5 nM to 100 nM [1] | 0.2-125 ng/mL and 32-20,000 ng/mL [3] |
| Precision (CV) | Inter-day CV: 7.15% - 9.08%; met FDA criteria [1] | Within-day & between-day precision <15% [3] |
| Accuracy | Met FDA requirements (within ±15%/20% for LLOQ) [1] | 85-115% for all concentrations [3] |
| Recovery | ~50-57% [1] | Not explicitly stated, but method deemed robust [3] |
| Matrix Effect | Ion suppression observed (18-34%) [1] | Evaluated and validated for each matrix [3] |
| Internal Standard | Acridine Orange [1] | CX-4786 [3] |
The core difference between the two methods lies in how the sample is cleaned up and concentrated before injection into the LC-MS/MS system.
Your choice between these two LC-MS/MS methods should be guided by your specific research needs:
A key piece of pharmacokinetic data available is a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in various biological matrices. The methodology and its validated parameters are summarized below [1].
Table: Validated LC-MS/MS Method for this compound Quantification
| Parameter | Details |
|---|---|
| Extraction Method | Cation-exchange solid-phase extraction (SPE) [1] |
| Chromatography | Reverse-phase, Synergi hydro-RP column, gradient elution [1] |
| Detection (MRM) | m/z 350.2→223.2 (this compound); m/z 316.2→223.2 (Internal Standard) [1] |
| Calibration Ranges | Human Plasma (two ranges): 0.2-125 ng/ml and 32-20,000 ng/ml [1] |
| Calibration Ranges | Brain Tissue: 2-40 ng/g; Cerebrospinal Fluid (CSF): 0.2-20 ng/ml [1] |
| Performance | All curves showed good linearity (R2 > 0.99). Precision <15%; Accuracy 85-115% [1] |
The following diagram illustrates the workflow for sample preparation and analysis used in this validated method.
The search results confirm that this compound is an orally administered, small-molecule inhibitor of Casein Kinase 2 (CK2) and is currently under clinical investigation for various cancers [2] [3]. While specific comparative population data is not available in these results, some relevant clinical context and findings are provided:
To compile a more comprehensive pharmacokinetic comparison guide, you may need to consult additional, more detailed sources. I suggest you: